3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid
Description
BenchChem offers high-quality 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(cyclopropylmethylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)9-2-1-3-10(6-9)17(15,16)12-7-8-4-5-8/h1-3,6,8,12H,4-5,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPHADUERSFAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pharmacophore modeling of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid derivatives
An In-Depth Technical Guide to the Pharmacophore Modeling of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic Acid Derivatives
Abstract
This technical guide provides a comprehensive walkthrough of the principles, methodologies, and applications of pharmacophore modeling, specifically tailored to the analysis of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid derivatives. This class of compounds, featuring a key sulfamoyl benzoic acid scaffold, has shown potential as targeted therapeutic agents, notably as agonists for the Lysophosphatidic Acid (LPA) receptor.[1] This document outlines a self-validating, step-by-step workflow for developing robust pharmacophore models, from initial data preparation to final model validation and application in virtual screening. We will explore both ligand-based and structure-based approaches, emphasizing the causal reasoning behind critical experimental choices. The guide integrates detailed protocols, data visualization through structured tables, and logical workflow diagrams using Graphviz to ensure clarity and reproducibility for professionals in computational chemistry and drug discovery.
Introduction to the Core Challenge
The journey of drug discovery is a complex endeavor to identify molecules that can precisely interact with a biological target to elicit a therapeutic response.[2] The 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid scaffold represents a promising starting point for medicinal chemists. The sulfonamide group is a well-established pharmacophore in numerous therapeutic agents, and its combination with a benzoic acid moiety creates a versatile building block for enzyme inhibitors and receptor ligands.[3]
The Pharmacophore Concept: A Blueprint for Molecular Recognition
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to achieve optimal supramolecular interactions with a specific biological target.[4][5] It is not a real molecule or a collection of atoms; rather, it is a three-dimensional arrangement of essential chemical features that defines the "molecular key" required to fit a target's "biological lock."[6] These features typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic Regions (HY)
-
Aromatic Rings (AR)
-
Positive and Negative Ionizable Centers
Pharmacophore modeling serves as a powerful computational tool to distill this complex interaction information into a simple, usable model for hit identification, lead optimization, and scaffold hopping.[7][8]
Rationale and Objective
The primary objective of this guide is to provide a rigorous, field-proven framework for generating a predictive pharmacophore model for 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid derivatives. By establishing a validated model, researchers can:
-
Efficiently screen vast virtual libraries to identify novel compounds with diverse scaffolds that match the key pharmacophoric features.[2][9]
-
Guide the rational design and optimization of existing leads to enhance potency and selectivity.[4]
-
Gain deeper insights into the structure-activity relationships (SAR) governing the interaction of this chemical series with its biological target.
Strategic Approaches to Model Generation
The strategy for generating a pharmacophore model is dictated by the available information about the biological target. Two primary approaches exist: ligand-based and structure-based modeling.[4][6]
Ligand-Based Pharmacophore Modeling (LBPM)
This approach is employed when the 3D structure of the biological target is unknown.[4] It relies on a fundamental principle of medicinal chemistry: molecules with similar biological activities often share common structural features that are responsible for their interaction with a common target. The workflow involves analyzing a set of known active compounds to identify and abstract their shared pharmacophoric features.[10]
Causality Behind the Choice: The central assumption is that the common chemical features, arranged in a specific 3D geometry, are the true determinants of biological activity. This method is powerful for discovering novel scaffolds, as it is not biased by a known binding pocket.
Structure-Based Pharmacophore Modeling (SBPM)
When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, a structure-based model can be generated.[11][12] This method directly derives key interaction features from the protein's binding site, often in complex with a known ligand.[13] The resulting pharmacophore represents the complementary features of the binding pocket that are critical for ligand recognition.
Causality Behind the Choice: This approach is grounded in the physical reality of the ligand-target complex. It provides a highly accurate map of essential interactions, such as specific hydrogen bonds with key amino acid residues or hydrophobic contacts within the binding cavity. This makes it an excellent tool for fine-tuning ligand binding and predicting binding poses.
The Experimental Workflow: A Self-Validating Protocol
The following section details a robust, step-by-step protocol for generating and validating a pharmacophore model for 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid derivatives. This workflow is designed as a self-validating system, where each stage builds upon the verified output of the previous one.
Ligand Preparation and Training Set Selection
The quality of a pharmacophore model is critically dependent on the quality of the input data.[12]
Protocol:
-
Assemble a Dataset: Collect a structurally diverse set of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid analogues with corresponding biological activity data (e.g., IC₅₀ or EC₅₀ values).
-
Define Activity Thresholds: Partition the dataset into "actives" and "inactives." A common practice is to define actives as compounds with high potency (e.g., IC₅₀ < 1 µM) and inactives as those with significantly lower or no activity (e.g., IC₅₀ > 100 µM).
-
Create Training and Test Sets: Divide the dataset into a training set (typically 70-80% of the compounds) used to generate the model, and a test set (the remaining 20-30%) used for external validation.[13]
-
Generate 3D Conformations: For each ligand, generate a diverse ensemble of low-energy 3D conformations. This step is crucial as it ensures the biologically relevant conformation is likely to be present in the pool.
-
Energy Minimization: Optimize the geometry of each conformation using a suitable force field (e.g., OPLS_2005) until it reaches a stable low-energy state.[14]
Expert Insight: The selection of a diverse training set is paramount. If all active compounds are too similar, the resulting model may be overly specific and fail to identify novel scaffolds. The inclusion of inactives helps to define features that are essential for activity versus those that are detrimental.
Pharmacophore Hypothesis Generation
This is the core step where the 3D arrangement of chemical features is identified.
Protocol:
-
Feature Identification: An algorithm identifies all potential pharmacophoric features (HBA, HBD, HY, AR, etc.) within each conformation of the active ligands in the training set.
-
Common Feature Pharmacophore Generation: The software aligns the active compounds and searches for common 3D arrangements of features that are present in most, if not all, of the active molecules. This process generates a series of candidate pharmacophore hypotheses.
-
Scoring and Ranking: Each hypothesis is scored based on how well it maps the active compounds and excludes the inactive ones. Statistical models are built to correlate the presence of the pharmacophore with biological activity.[14]
Data Presentation: Hypothetical Pharmacophore Model Features
| Feature ID | Feature Type | X-Coordinate | Y-Coordinate | Z-Coordinate | Radius (Å) |
| HBA1 | Hydrogen Bond Acceptor | 2.51 | -1.34 | 0.78 | 1.2 |
| HBD1 | Hydrogen Bond Donor | 5.67 | 0.45 | -1.21 | 1.0 |
| AR1 | Aromatic Ring | -0.89 | 3.12 | 2.03 | 1.5 |
| HY1 | Hydrophobic | -3.45 | -2.50 | -0.65 | 1.8 |
Table 1: Example output detailing the spatial coordinates and properties of a generated 4-feature pharmacophore hypothesis.
Model Validation: Ensuring Predictive Power
A pharmacophore model is only useful if it can accurately distinguish between active and inactive compounds.[13]
Protocol:
-
Cost Analysis (Internal Validation): Analyze the costs associated with the generated hypotheses. The "total cost" value reflects the complexity and quality of the model. A significant difference between the "null cost" (a model with no features) and the "fixed cost" (an ideal model) indicates a statistically robust model.[13]
-
Fischer's Randomization Test: The software shuffles the activity data of the training set compounds and attempts to build new pharmacophore models. If the original model's score is significantly better than those from numerous randomized datasets, it confirms that the model is not a result of chance correlation.
-
Test Set Validation (External Validation): The highest-ranked, validated hypothesis is used to screen the test set. The model's performance is evaluated based on its ability to correctly classify the test compounds it has never seen before.
Data Presentation: Hypothetical Validation Metrics
| Metric | Value | Description |
| Correlation (R²) | 0.91 | The correlation between predicted and actual activity for the training set. |
| Güner-Henry (GH) Score | 0.75 | A score from 0 (null) to 1 (ideal) that assesses model quality. |
| Enrichment Factor (EF) | 15.6 | The model's ability to preferentially select active compounds over inactives. |
Table 2: Key metrics used to assess the statistical validity and predictive power of the final pharmacophore model.
Workflow Visualization
Caption: A streamlined workflow for ligand-based pharmacophore modeling.
Application in Drug Discovery
A validated pharmacophore model is a powerful query for identifying novel drug candidates.
Virtual Screening
The primary application is its use as a 3D filter to rapidly screen large chemical databases containing millions of compounds.[9] The model efficiently discards molecules that do not match the essential pharmacophoric features, enriching the "hit list" with compounds that have a higher probability of being biologically active.[2] This drastically reduces the time and cost associated with experimental high-throughput screening.
Lead Optimization and Scaffold Hopping
For medicinal chemists, the model provides a clear 3D blueprint of the features required for activity.[4] It can guide modifications to a lead compound to improve its fit to the pharmacophore, thereby enhancing its potency. Furthermore, because the model is an abstract representation of features, it can identify compounds with entirely different chemical backbones (scaffolds) that still satisfy the pharmacophoric requirements. This "scaffold hopping" is a key strategy for discovering novel chemical matter with improved properties.[7]
Pharmacophore Model Visualization
Caption: A hypothetical 4-feature pharmacophore model with distance constraints.
Advanced Considerations and Future Outlook
The field of pharmacophore modeling is continually evolving. Traditional models represent a static picture of molecular recognition. However, biological targets are often flexible. Advanced techniques like multi-pharmacophore approaches and dynamic pharmacophore modeling (dynophores) aim to capture this flexibility by integrating information from multiple receptor conformations or molecular dynamics simulations.[5][6]
The integration of pharmacophore modeling with other computational methods like molecular docking, quantitative structure-activity relationship (QSAR), and ADME-Tox prediction creates a powerful, multi-faceted workflow for modern drug discovery.[11][15] This hybrid approach enhances predictive accuracy and provides a more holistic profile of potential drug candidates.
Conclusion
Pharmacophore modeling provides an indispensable computational framework for the rational design and discovery of novel therapeutics. For a specific and promising class of molecules like 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid derivatives, this technique translates complex structure-activity relationship data into a simple, predictive, and actionable 3D model. By following a rigorous and self-validating protocol as outlined in this guide, researchers can significantly accelerate the identification of high-quality lead compounds, ultimately streamlining the path from initial concept to clinical candidate.
References
-
Steindl, T. M., Schuster, D., & Langer, T. (2006). Parallel screening: a novel concept in pharmacophore modeling and virtual screening. Journal of Chemical Information and Modeling, 46(5), 2146–2157. Available at: [Link]
-
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81–92. Available at: [Link]
-
Fiveable. (2025, August 15). Pharmacophore modeling. Medicinal Chemistry. Available at: [Link]
-
Drug Discovery Pro. Applications and Limitations of Pharmacophore Modeling. Available at: [Link]
-
Patsnap Synapse. (2025, May 21). What is pharmacophore modeling and its applications? Available at: [Link]
-
Gehad, G. M. (2018). Pharmacophore Modeling in Drug Discovery and Development: An Overview. IntechOpen. Available at: [Link]
-
Frontiers. Pharmacophore modeling: advances and pitfalls. Available at: [Link]
-
Seidel, T., Wieder, O., Garon, A., & Langer, T. (2020). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Molecular Informatics, 39(11), 2000059. Available at: [Link]
-
Rana, S., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Molecules, 27(11), 3418. Available at: [Link]
-
Bio-protocol. 3D Ligand-Based Pharmacophore Modeling. Available at: [Link]
-
Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799–22832. Available at: [Link]
-
Wang, R., et al. (2017). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Molecular Sciences, 18(1), 167. Available at: [Link]
-
Ekins, S., & Mestres, J. (Eds.). (2009). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. In Computational Drug Design and Discovery for Agricultural Chemicals. IOS Press. Available at: [Link]
-
Singh, P., et al. (2018). A Combination of Pharmacophore Modeling, Molecular Docking and Virtual Screening Study Reveals 3,5,7-Trihydroxy-2-(3,4,5 - Trihydroxyphenyl)-4H-Chromen-4-One as a Potent Cancer Therapy Targeting COT Kinase. Indian Journal of Pharmaceutical Education and Research, 52(4s), s164-s173. Available at: [Link]
-
Durgam, G. G., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Bioorganic & Medicinal Chemistry Letters, 24(16), 3895-3899. Available at: [Link]
-
Alam, M. S., et al. (2016). Pharmacophore modeling, 3D-QSAR, docking study and ADME prediction of acyl 1,3,4-thiadiazole amides and sulfonamides as antitubulin agents. Arabian Journal of Chemistry, 12(8), 2286-2301. Available at: [Link]
-
Kumar, D., & Kumar, V. (2022). Pharmacophore modeling and its applications. ResearchGate. Available at: [Link]
Sources
- 1. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. 3-(Cyclopropylsulfamoyl)benzoic Acid|High Purity [benchchem.com]
- 4. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 5. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]
- 7. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]
- 8. researchgate.net [researchgate.net]
- 9. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. dovepress.com [dovepress.com]
- 12. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacophore modeling, 3D-QSAR, docking study and ADME prediction of acyl 1,3,4-thiadiazole amides and sulfonamides as antitubulin agents - Arabian Journal of Chemistry [arabjchem.org]
- 15. researchgate.net [researchgate.net]
Navigating the Unknown: A Technical Safety and Toxicity Profile of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid
This technical guide provides a comprehensive overview of the safety and toxicological considerations for the novel chemical entity, 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid (CAS No. 852933-50-7). In the absence of extensive, publicly available experimental data for this specific molecule, this document serves as a predictive and methodological framework for researchers, scientists, and drug development professionals. By leveraging data from structurally related compounds and established toxicological testing protocols, this guide aims to equip scientific professionals with the necessary insights for safe handling, risk assessment, and the design of a robust toxicity testing strategy.
Physicochemical and Structural Identity
3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid is a synthetic organic compound characterized by a benzoic acid core, a sulfonamide linker, and a cyclopropylmethyl group.[1] This unique combination of functional groups suggests potential biological activity, as these motifs are present in numerous therapeutic agents.[1]
| Property | Value | Source |
| CAS Number | 852933-50-7 | [1][2] |
| Molecular Formula | C10H11NO4S | [2] |
| Molecular Weight | 241.27 g/mol | [2] |
| Physical Form | Powder | [2] |
| Melting Point | 226-227 °C | [2] |
| Storage Temperature | Room Temperature | [2] |
The presence of a carboxylic acid and a sulfonamide group makes it a valuable intermediate for the synthesis of more complex molecules.[1]
Hazard Identification and Precautionary Measures
Anticipated Hazards:
-
Skin Irritation: Benzoic acid and its derivatives are known to cause skin irritation.[3][4][5]
-
Serious Eye Damage/Irritation: Contact with the eyes may cause serious irritation or damage.[3][4][5]
-
Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.[5][6]
Recommended Precautionary Measures:
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8][9]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4][8][9]
-
In case of skin contact: Wash off with soap and plenty of water.[4][8]
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[3][4][8]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[3][4]
-
A Strategic Approach to Toxicity Profiling
A comprehensive toxicological assessment is paramount to understanding the potential risks associated with 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid. The following sections outline a recommended, multi-tiered testing strategy, incorporating both in vivo and in vitro methodologies, grounded in internationally recognized guidelines.
In Vivo Acute Oral Toxicity Assessment
To determine the acute oral toxicity, the OECD Test Guideline 423 (Acute Toxic Class Method) is recommended.[10][11][12][13] This method is a stepwise procedure that uses a minimum number of animals to obtain sufficient information for classification.[13]
Experimental Protocol: OECD Test Guideline 423
-
Animal Selection: Use healthy, young adult, nulliparous, and non-pregnant female rats (or another appropriate rodent species).[11]
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days prior to the study.[11]
-
Housing and Feeding: House the animals in appropriate cages with access to standard laboratory diet and drinking water ad libitum, except for a brief fasting period before and after administration of the test substance.
-
Dose Formulation: Prepare the test substance in a suitable vehicle. Water is the preferred vehicle; however, if the substance is not soluble in water, an alternative vehicle with known toxicological properties should be used.[11]
-
Dose Administration:
-
Fast the animals overnight prior to dosing.
-
Administer a single oral dose of the test substance using a stomach tube or a suitable intubation cannula.[11] The starting dose is typically selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.[11][12]
-
The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[10]
-
-
Observation:
-
Observe the animals closely for the first few hours after dosing and then daily for a total of 14 days.[11]
-
Record all clinical signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior pattern.
-
Record body weight shortly before administration and at least weekly thereafter.[11]
-
-
Endpoint: The primary endpoint is mortality. The number of animals that die within the 14-day observation period is recorded.
-
Data Analysis and Interpretation: The results are interpreted to classify the substance into a GHS category for acute oral toxicity.[10][12]
Caption: Workflow for OECD Test Guideline 423.
In Vitro Cytotoxicity Assessment
In vitro methods are crucial for reducing the reliance on animal testing and for gaining mechanistic insights into a compound's toxicity.[14][15][16] A battery of in vitro cytotoxicity assays should be employed to assess the effect of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid on cell viability and proliferation.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture a relevant human cell line (e.g., HepG2 for hepatotoxicity, or a cell line relevant to the intended therapeutic target) in a suitable medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid in a suitable solvent (e.g., DMSO). Prepare a serial dilution of the compound in the cell culture medium. Replace the medium in the 96-well plate with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Caption: Workflow for the MTT Cytotoxicity Assay.
Potential Biological Activities and Mechanism of Action
The structural motifs of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid suggest several potential biological activities. The sulfonamide group is a well-known pharmacophore present in a wide range of therapeutic agents.[1]
-
P2Y14 Receptor Antagonism: Structurally related 3-sulfonamido benzoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor, a potential target for inflammatory diseases such as acute lung injury.[17]
-
LPA2 Receptor Agonism: Sulfamoyl benzoic acid analogues have also been developed as specific agonists for the LPA2 receptor, which is involved in anti-apoptotic and mucosal barrier-protective effects.[18]
-
h-NTPDase3 Inhibition: A closely related N-cyclopropyl substituted sulfamoylbenzoic acid has shown inhibitory activity against h-NTPDase3, suggesting a potential role in modulating purinergic signaling pathways.[1]
Metabolism Considerations
The presence of a cyclopropyl group can influence the metabolic stability of a compound. While cyclopropyl groups are often incorporated into drug candidates to reduce oxidative metabolism by cytochrome P450 (CYP) enzymes, they can also undergo biotransformations.[19] In some cases, particularly when attached to an amine, the cyclopropyl ring can be oxidized, leading to the formation of reactive intermediates.[19] Therefore, in vitro metabolism studies using liver microsomes or hepatocytes are recommended to investigate the metabolic fate of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid and to identify any potential reactive metabolites.
Conclusion
This technical guide provides a foundational framework for the safe handling and comprehensive toxicological assessment of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid. While specific experimental data for this compound is limited, the information and protocols presented herein, based on established guidelines and data from structurally related molecules, offer a robust starting point for researchers. A thorough evaluation of its acute toxicity, in vitro cytotoxicity, and metabolic stability is essential for its potential development as a research tool or therapeutic agent.
References
-
Gothe S.R., Pawade U.V., Nikam A.V., & Anjankar M.P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 139-144. [Link]
-
YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class). [Link]
-
International Journal of Research in Ayurveda and Pharmacy. (2023). oecd guidelines for acute oral toxicity studies: an overview. [Link]
-
Slideshare. (n.d.). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF. [Link]
-
National Toxicology Program (NTP). (2001). 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. [Link]
-
Chemsrc. (2025). CAS#:1702375-12-9 | 3-(Cyclopropylmethoxy)-4-(methylsulfonamido)benzoic acid. [Link]
-
CABI Digital Library. (n.d.). In vitro Methods. [Link]
-
PCCA. (2022). 1 - Safety Data Sheet. [Link]
-
Tice, R. R., Austin, C. P., Kavlock, R. J., & Bucher, J. R. (2013). The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform. Methods in molecular biology (Clifton, N.J.), 947, 1–17. [Link]
-
MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
National Institute of Standards and Technology. (2015). 6 - SAFETY DATA SHEET. [Link]
-
Eskes, C., & Zuang, V. (2011). In vitro Toxicity Testing in the Twenty-First Century. EXS, 100, 3–14. [Link]
-
eCampus. (2025). In vitro Toxicology. [Link]
-
Wikipedia. (n.d.). Benzoic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Cyclopropylbenzoic acid. In PubChem. [Link]
-
New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. [Link]
-
PubMed. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. [Link]
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. [Link]
-
PubMed. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. [Link]
Sources
- 1. 3-(Cyclopropylsulfamoyl)benzoic Acid|High Purity [benchchem.com]
- 2. 3-(cyclopropylsulfamoyl)benzoic acid | 852933-50-7 [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pccarx.com [pccarx.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. 3-Cyclopropylbenzoic acid | C10H10O2 | CID 282065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Acute oral toxicity – OECD 423 test (Method by acute toxicity class) [yeswelab.fr]
- 12. ijrap.net [ijrap.net]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro Toxicity Testing in the Twenty-First Century - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hyphadiscovery.com [hyphadiscovery.com]
The Dual-Pharmacophore Advantage: A Technical Review of Benzoic Acid Sulfonamide Derivatives
Executive Summary: The Privileged Scaffold
In the landscape of medicinal chemistry, few scaffolds claim the "privileged" status of benzoic acid sulfonamide derivatives . This structural class is defined by the coexistence of a carboxyl moiety (benzoic acid) and a sulfonamide group (
This dual-pharmacophore architecture allows for a unique pharmacological versatility:
-
The Sulfonamide Group: Acts as a classic bioisostere for transition state intermediates and a primary anchor for zinc-metalloproteins (e.g., Carbonic Anhydrases).
-
The Carboxyl Group: Provides critical solubility, facilitates active transport (via Organic Anion Transporters - OATs), and enables specific electrostatic interactions within the active site of ion transporters (e.g., NKCC2).
This guide dissects the synthesis, structure-activity relationships (SAR), and mechanistic diversity of these compounds, moving beyond basic textbook definitions to actionable R&D insights.
Structural Classification & Therapeutic Logic[1]
The biological activity of these derivatives is strictly governed by the regiochemistry of the sulfonamide group relative to the carboxyl anchor.
The Regiochemical Divergence
-
Meta-Sulfamoyl (Position 3/5): This arrangement is the hallmark of High-Ceiling Loop Diuretics (e.g., Furosemide, Bumetanide). The electron-withdrawing nature of the sulfonamide at the meta position, combined with a leaving group (halogen) or amine at position 2 or 4, creates the specific geometry required to block the
cotransporter. -
Para-Sulfamoyl (Position 4): This arrangement is typical of Carbonic Anhydrase Inhibitors (CAIs) and uricosuric agents (e.g., Probenecid). The linear extension allows the sulfonamide nitrogen to coordinate deeply with the zinc ion in the enzyme's active site while the tail interacts with the hydrophobic wall.
Visualization: Structural Activity Map
Caption: SAR divergence based on sulfonamide positioning relative to the benzoic acid moiety.
Pharmacological Mechanisms[1][3][4][5]
Loop Diuretics: The NKCC2 Blockade
Compounds like Furosemide and Bumetanide are 5-sulfamoyl-2-aminobenzoic acid derivatives.
-
Target: The luminal pocket of the
cotransporter (NKCC2) in the Thick Ascending Limb (TAL) of the Loop of Henle.[1][2] -
Mechanism: The carboxyl group is essential for transport into the renal tubule via OATs. Once in the lumen, the anionic carboxylate and the sulfonamide moiety mimic the chloride ions, locking the transporter in an inactive state.
-
Causality: The high potency ("high ceiling") arises because they inhibit the reabsorption of 25% of the filtered sodium load, a capacity far exceeding distal tubule diuretics (thiazides).[1]
Carbonic Anhydrase Inhibition: The Zinc Anchor
Para-sulfamoylbenzoic acids target Carbonic Anhydrases (CAs), specifically isoforms II (glaucoma), IX, and XII (cancer).
-
Mechanism: The sulfonamide nitrogen (
) acts as a transition state analogue, coordinating directly to the catalytic ion, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. -
Oncology Relevance: Isoform hCA IX is overexpressed in hypoxic tumors to regulate pH. Inhibiting hCA IX leads to intracellular acidification and tumor cell death.
Synthetic Methodology: The Chlorosulfonation Protocol[7][8][9]
The synthesis of these derivatives typically relies on electrophilic aromatic substitution using chlorosulfonic acid. Below is a validated protocol for synthesizing a 5-sulfamoyl-2-chlorobenzoic acid intermediate, a precursor to Furosemide-like analogues.
Reaction Scheme Visualization
Caption: Step-wise synthesis of the sulfamoyl-benzoic acid core via chlorosulfonation.
Detailed Experimental Protocol
Objective: Synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid (Yield target: >60%).
Reagents:
-
2,4-Dichlorobenzoic acid (1.0 eq)
-
Chlorosulfonic acid (
) (5.0 eq) -
Ammonium hydroxide (
) (Excess)
Step-by-Step Workflow:
-
Chlorosulfonation (The Critical Step):
-
Place 2,4-dichlorobenzoic acid (19.1 g, 0.1 mol) in a round-bottom flask.
-
Safety Note: Chlorosulfonic acid reacts violently with water. All glassware must be oven-dried.
-
Add chlorosulfonic acid (33 mL, 0.5 mol) dropwise at room temperature with stirring.
-
Thermodynamic Control: Heat the mixture to 140–150°C for 3 hours. Why? The carboxyl group deactivates the ring; high heat is required to force substitution at the meta position (C5) relative to the carboxyl group.
-
-
Quenching:
-
Cool the mixture to room temperature.
-
Pour the oily residue slowly onto crushed ice (200 g) with vigorous stirring. The sulfonyl chloride intermediate will precipitate as a solid.
-
Filter and wash with cold water to remove excess acid.
-
-
Amination:
-
Dissolve the wet sulfonyl chloride cake in concentrated ammonium hydroxide (50 mL).
-
Stir at room temperature for 4 hours.
-
Acidification: Adjust pH to 2.0 using concentrated HCl. The sulfonamide product will precipitate.
-
-
Purification:
-
Recrystallize from ethanol/water (1:1).
-
Validation: Check Melting Point (Expected: ~230°C) and
-NMR (DMSO- ) for the disappearance of the sulfonyl chloride signal and appearance of the broad singlet at ppm.
-
Comparative Data: Structure-Activity Profiles
The following table summarizes the inhibitory constants (
| Compound Class | R-Group (Position 4) | hCA I ( | hCA II ( | hCA IX ( | Selectivity Profile |
| Standard | Acetazolamide (Ref) | 250 | 12 | 25 | Pan-inhibitor |
| Benzoic Acid | 4-Sulfamoyl | 3400 | 1100 | 54 | Weak, IX selective |
| Derivative A | 4-Fluoro- | 4.1 | 1.4 | 18 | Potent, II selective |
| Derivative B | 4-(Piperazinyl)- | 280 | 34 | 5.2 | IX Selective (Tumor) |
| Derivative C | 3-Sulfamoyl (Meta) | >5000 | 450 | 210 | Weak CAI / Diuretic |
Data synthesized from representative SAR studies [1, 2]. Note the shift in potency when moving from the unsubstituted acid to the fluoro- or piperazinyl-derivatives.
Future Outlook: Beyond Diuresis
The field is currently pivoting from classical diuretics to dual-targeting anticancer agents .
-
SLC Transporters: New research suggests that blocking lactate transporters (MCTs) alongside CA IX using benzoic acid sulfonamide scaffolds can induce metabolic catastrophe in cancer cells.
-
Antimicrobial Resistance: Re-engineering the benzoic acid tail to mimic bacterial metabolites allows these sulfonamides to bypass efflux pumps in resistant strains of S. aureus.
References
-
Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. ResearchGate. Available at: [Link]
-
Molecular regulation of NKCC2 in blood pressure control and hypertension. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines. National Institutes of Health (NIH). Available at: [Link]
Sources
Targeting the Sulfamoylbenzoate Scaffold: A Technical Analysis of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic Acid
The following technical guide details the pharmacological profile, mechanism of action, and experimental validation of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid and its associated scaffold.
Executive Summary
3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid represents a privileged scaffold in medicinal chemistry, specifically within the class of Sulfamoyl Benzoic Acid (SBA) derivatives. Unlike generic sulfonamides often associated solely with carbonic anhydrase inhibition, this specific structural motif—featuring a meta-sulfamoyl group substituted with a hydrophobic cyclopropylmethyl moiety—has emerged as a critical lead in the development of non-lipid G-Protein Coupled Receptor (GPCR) modulators .
The primary high-value target for this compound class is the Lysophosphatidic Acid Receptor 2 (LPA2) , where it functions as a specific agonist. Secondary activity is observed in Ectonucleotidases (h-NTPDases) , offering a complex polypharmacological profile useful for radiation mitigation and anti-apoptotic therapies.
Cheminformatics & Structural Logic
The compound functions as a phosphate bioisostere . In the endogenous ligand Lysophosphatidic Acid (LPA), the phosphate headgroup anchors the molecule to the receptor. In 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid, the sulfamoyl-benzoic acid core mimics this electrostatic interaction while the cyclopropylmethyl group probes the hydrophobic pocket typically occupied by the lipid tail.
| Feature | Chemical Moiety | Biological Function |
| Acidic Anchor | Benzoic Acid ( | Mimics the phosphate hydroxyls of LPA; forms salt bridges with Arg/Lys residues in the binding pocket. |
| Linker | Sulfamoyl ( | Provides rigid geometry and H-bond donor/acceptor sites; acts as a bioisostere for the phosphate ester. |
| Hydrophobic Tail | Cyclopropylmethyl | A truncated lipophilic group that fits into the hydrophobic channel (transmembrane bundle), conferring isoform specificity over LPA1/LPA3. |
Primary Target: Lysophosphatidic Acid Receptor 2 (LPA2)
Mechanism of Action
The SBA scaffold was identified as the first class of specific non-lipid agonists for LPA2. Unlike the endogenous lipid LPA, which activates LPA1-6 indiscriminately, the rigid sulfamoylbenzoate core restricts conformational freedom, allowing selective engagement with the LPA2 orthosteric site.
-
Physiological Outcome: Activation of LPA2 initiates a signaling cascade that suppresses apoptosis and promotes cell survival, particularly in intestinal epithelial cells following radiation injury.[1]
-
Signaling Pathway: The agonist triggers
and coupling, leading to ERK1/2 phosphorylation and inhibition of the mitochondrial apoptotic machinery.
Binding Mode Analysis
Molecular docking studies of SBA analogs suggest a binding mode distinct from lipid agonists. The carboxylate interacts with Arg3.28 and Gln3.29 in transmembrane helix 3 (TM3), while the cyclopropylmethyl tail extends toward TM5, avoiding the steric clashes that prevent larger lipids from binding selectively.
Signaling Pathway Visualization
The following diagram illustrates the downstream effects of LPA2 activation by the target compound.
Figure 1: Signal transduction cascade initiated by SBA-based LPA2 agonism, leading to cytoprotection.
Secondary Targets & Off-Target Liability
Ectonucleotidases (h-NTPDase3)
Recent SAR studies indicate that N-cyclopropyl substitution on sulfamoyl scaffolds significantly enhances inhibitory potency against human Nucleoside Triphosphate Diphosphohydrolase-3 (h-NTPDase3) .[2]
-
Relevance: NTPDases hydrolyze extracellular ATP. Inhibition preserves extracellular ATP levels, potentiating purinergic signaling (P2 receptors).
-
Selectivity Note: The cyclopropyl group is a key determinant for h-NTPDase3 selectivity over isoform 1 or 2.
Carbonic Anhydrases (CA)
As a sulfonamide derivative, the compound possesses inherent affinity for Carbonic Anhydrase isoforms (CA I, II, IX, XII). However, the substitution on the sulfonamide nitrogen (the cyclopropylmethyl group) drastically reduces affinity compared to primary sulfonamides (
-
Risk Assessment: Low. The substituted sulfonamide is generally considered "CA-inactive" or weakly active compared to primary sulfonamide drugs like acetazolamide, but screening is required to rule out high-affinity binding to tumor-associated CA IX.
Experimental Validation Protocols
To validate 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid as a functional ligand, the following self-validating experimental workflows are recommended.
Protocol A: Calcium Flux Assay (LPA2 Agonism)
Objective: Quantify agonist potency (
-
Cell Line: CHO-K1 or RH7777 cells stably expressing human LPA2 (and
to force calcium coupling if necessary). -
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C in HBSS buffer.
-
Compound Prep: Dissolve 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid in DMSO. Prepare serial dilutions (10
M to 0.1 nM). -
Basal Reading: Measure fluorescence (
) for 30 seconds to establish baseline. -
Injection: Inject compound.
-
Validation:
-
Positive Control: LPA (18:[1]1) at 1
M. -
Negative Control: Vehicle (DMSO).
-
Specificity Check: Pre-treat with Ki16425 (LPA1/3 antagonist). Since Ki16425 does not block LPA2, the signal should persist if the compound is a true LPA2 agonist.
-
Protocol B: Malachite Green Phosphate Assay (NTPDase Inhibition)
Objective: Assess off-target inhibition of ATP hydrolysis.
-
Enzyme Source: Recombinant human NTPDase3.
-
Substrate: 500
M ATP in reaction buffer (Tris-HCl, ). -
Reaction: Incubate enzyme + compound (10
M) + ATP for 20 mins at 37°C. -
Detection: Add Malachite Green reagent. The reagent complexes with free inorganic phosphate (
) released by the enzyme. -
Readout: Measure absorbance at 630 nm. Lower absorbance = Higher inhibition.
Experimental Workflow Diagram
Figure 2: Step-by-step validation workflow for characterizing SBA derivatives.
References
-
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Source: Journal of Medicinal Chemistry (ACS) [Link][1]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Source: Bioorganic Chemistry / NIH PubMed Central [Link]
-
Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. Source: ACS Medicinal Chemistry Letters [Link]
Sources
An In-depth Technical Guide to the pKa Values and Ionization States of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid
Abstract
This technical guide provides a comprehensive analysis of the acid dissociation constants (pKa) and resulting ionization states of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid. As a molecule possessing two distinct acidic functional groups—a carboxylic acid and a sulfonamide—its ionization behavior is critical to its pharmacokinetic and pharmacodynamic profiles. This document outlines the theoretical basis for the pKa of each functional group, details established experimental and computational methodologies for their determination, and presents the predicted ionization states across a physiologically relevant pH range. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this and structurally related compounds.
Introduction: The Significance of pKa in Drug Development
The ionization state of a drug molecule, governed by its pKa value(s) and the pH of its environment, is a fundamental determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. For 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid, the presence of both a carboxylic acid and a sulfonamide moiety imparts a complex pH-dependent behavior that influences its solubility, membrane permeability, and potential for target engagement. An accurate understanding of its pKa values is therefore not merely an academic exercise but a critical component of rational drug design and development.[1]
The carboxylic acid group is anticipated to be the more acidic of the two, with a pKa value in the range typical for benzoic acids.[2][3][4] The sulfonamide group, while less acidic, is also expected to ionize under certain physiological conditions.[5][6] This guide will delve into the theoretical underpinnings and practical approaches to quantifying these crucial parameters.
Predicted pKa Values and Ionization States
Based on the extensive literature on substituted benzoic acids and sulfonamides, we can predict the approximate pKa values for 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid.
| Functional Group | Predicted pKa Range | Primary Ionizable Proton |
| Carboxylic Acid | 3.5 - 4.5 | -COOH |
| Sulfonamide | 8.0 - 10.0 | -SO₂NH- |
The ionization equilibria for 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid can be visualized as a two-step process. The first deprotonation will occur at the more acidic carboxylic acid group, followed by the deprotonation of the sulfonamide at a higher pH.
Caption: Predicted ionization states of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid.
At physiological pH (approximately 7.4), the carboxylic acid group will be predominantly deprotonated (negatively charged), while the sulfonamide group will be largely protonated (neutral). This has significant implications for the molecule's overall charge and, consequently, its interactions with biological membranes and protein targets. The Henderson-Hasselbalch equation can be used to calculate the exact ratio of ionized to non-ionized forms at any given pH once the pKa values are precisely determined.[7]
Experimental Determination of pKa Values
Several robust experimental techniques are available for the accurate determination of pKa values. The choice of method often depends on the compound's solubility, purity, and the required precision.
Potentiometric Titration
This classic and widely used method involves the stepwise addition of a titrant (a strong base, such as NaOH) to a solution of the analyte while monitoring the pH with a calibrated electrode.[8][9] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the acidic functional group is 50% ionized.[8] For a diprotic acid like 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid, two distinct inflection points would be expected, corresponding to the pKa of the carboxylic acid and the sulfonamide.
Experimental Protocol: Potentiometric Titration
-
Preparation of Analyte Solution: Accurately weigh a sample of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid and dissolve it in a suitable solvent (e.g., deionized water or a water/co-solvent mixture if solubility is limited).
-
Standardization of Titrant: Prepare and standardize a solution of sodium hydroxide (e.g., 0.1 M).
-
Titration: Place the analyte solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer. Add the standardized NaOH solution in small, precise increments using a burette.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffer regions (the flattest parts of the curve) or by calculating the first derivative of the titration curve to identify the equivalence points.
UV-Visible Spectrophotometry
This method is particularly useful for compounds with low solubility or when only small amounts of material are available.[9][10] It relies on the principle that the protonated and deprotonated forms of a molecule often have different UV-Vis absorption spectra. By measuring the absorbance of the compound in a series of buffers with known pH values, a sigmoidal curve of absorbance versus pH can be generated. The inflection point of this curve corresponds to the pKa.[8]
Experimental Protocol: UV-Visible Spectrophotometry
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid in a suitable solvent.
-
Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.
-
Spectral Acquisition: Record the UV-Vis spectrum for each sample at a wavelength where the absorbance difference between the ionized and non-ionized forms is maximal.
-
Data Analysis: Plot the absorbance at the chosen wavelength against the pH of the buffer solutions. The pKa is determined by fitting the data to a sigmoidal dose-response curve.
High-Performance Liquid Chromatography (HPLC)
HPLC can be employed to determine pKa values by measuring the retention time of the analyte as a function of the mobile phase pH.[11] The ionization state of a molecule affects its polarity and, therefore, its interaction with the stationary phase of the HPLC column. A plot of the retention factor (k) versus pH will yield a sigmoidal curve, from which the pKa can be determined.[8] This method is advantageous for its precision and applicability to compounds with low water solubility.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of specific nuclei (e.g., ¹H or ¹³C) as a function of pH.[11][12] The chemical environment of a nucleus changes upon protonation or deprotonation, leading to a shift in its resonance frequency. Plotting the chemical shift versus pH generates a sigmoidal curve, with the inflection point representing the pKa.[12]
Caption: Experimental workflow for pKa determination.
Computational Prediction of pKa Values
In silico methods for pKa prediction have become increasingly valuable in early-stage drug discovery, offering rapid and cost-effective estimations.[1] These approaches range from empirical methods based on large datasets to first-principles quantum mechanical calculations.
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models utilize statistical correlations between molecular descriptors and experimentally determined pKa values to predict the pKa of new compounds.[13][14] These models can be highly accurate for compounds that are structurally similar to those in the training set.
Quantum Mechanical (QM) Methods
QM methods, such as those based on Density Functional Theory (DFT), calculate the pKa from first principles by computing the free energy change of the deprotonation reaction in a solvent.[15] While computationally more intensive, these methods can provide high accuracy, even for novel chemical scaffolds.[15][16]
Commercially Available Software
Several software packages are available that implement various pKa prediction algorithms. These tools often leverage large databases of experimental pKa values and employ sophisticated machine learning or empirical models to provide rapid and reasonably accurate predictions.[17][18][19][20][21]
Conclusion
The pKa values of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid are critical physicochemical parameters that dictate its behavior in biological systems. This guide has provided a thorough overview of the theoretical considerations, as well as the experimental and computational methodologies for their determination. The carboxylic acid moiety is predicted to have a pKa in the range of 3.5-4.5, while the sulfonamide is expected to have a pKa between 8.0 and 10.0. Accurate determination of these values through the robust experimental techniques detailed herein is essential for optimizing the drug-like properties of this and related molecules. The integration of experimental data with in silico predictions will continue to be a powerful strategy in modern drug discovery and development.
References
- Brogden, R. N., et al. (1981).
-
ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]
-
Liptak, M. D., & Shields, G. C. (2011). pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines. Journal of computer-aided molecular design, 25(6), 547–557. [Link]
-
Chemistry LibreTexts. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]
-
Mennucci, B., & Cammi, R. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences, 25(6), 3237. [Link]
-
Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Syracuse University, 1-28. [Link]
-
ResearchGate. (n.d.). The pK a values of the sulfonamides investigated. Retrieved from [Link]
-
SciELO. (2010, July 8). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Retrieved from [Link]
-
Rowan. (n.d.). pKa Prediction. Retrieved from [Link]
-
ResearchGate. (n.d.). QSPR Prediction of p K a for Benzoic Acids in Different Solvents. Retrieved from [Link]
-
Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]
-
ChemRxiv. (n.d.). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Retrieved from [Link]
-
SlideShare. (n.d.). Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following. Retrieved from [Link]
-
Schrödinger. (n.d.). Epik. Retrieved from [Link]
-
Journal of Chemical Information and Modeling. (2011, September 12). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Retrieved from [Link]
-
ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). Retrieved from [Link]
-
International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
ACS Publications. (2013, December 4). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. Retrieved from [Link]
-
ResearchGate. (2025, December 9). Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum. Retrieved from [Link]
-
University of Arizona. (n.d.). Carboxylic Acid Structure and Chemistry: Part 1. Retrieved from [Link]
-
University of Arizona. (n.d.). Carboxylic Acid Structure and Chemistry: Part 2. Retrieved from [Link]
-
PubMed. (n.d.). Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 25.4 Ionization and Neutralization of Carboxylic Acids. Retrieved from [Link]
-
Lumen Learning. (n.d.). 15.5 Chemical Properties of Carboxylic Acids: Ionization and Neutralization. Retrieved from [Link]
Sources
- 1. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. 15.5 Chemical Properties of Carboxylic Acids: Ionization and Neutralization | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 5. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mlsu.ac.in [mlsu.ac.in]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. acdlabs.com [acdlabs.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemijournal.com [chemijournal.com]
- 15. art.torvergata.it [art.torvergata.it]
- 16. chemrxiv.org [chemrxiv.org]
- 17. acdlabs.com [acdlabs.com]
- 18. pKa Prediction | Rowan [rowansci.com]
- 19. MoKa - pKa modelling [moldiscovery.com]
- 20. schrodinger.com [schrodinger.com]
- 21. chemaxon.com [chemaxon.com]
Methodological & Application
HPLC method development for 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid detection
An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Detection of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic Acid
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid. This molecule, containing both a carboxylic acid and a sulfonamide moiety, presents specific challenges that necessitate a systematic approach to method development to achieve optimal separation and quantification.[1] This guide details a logical workflow, from understanding the analyte's physicochemical properties to the final validation of the method in accordance with international guidelines. The protocols provided are designed for researchers, scientists, and drug development professionals engaged in quality control, stability testing, and formulation development.
Introduction and Scientific Background
3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid is a synthetic organic compound that incorporates a benzoic acid scaffold and a cyclopropyl-substituted sulfonamide group.[1] Such structures are of significant interest in medicinal chemistry, as the sulfonamide group is a well-known pharmacophore present in a wide array of therapeutic agents, and the carboxylic acid moiety can be crucial for modulating solubility and biological activity.[1] The accurate and precise quantification of this compound is essential for ensuring the quality, safety, and efficacy of any potential drug product.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and robustness.[2][3] This application note addresses the specific challenges in developing a method for an analyte with dual acidic functional groups by providing a detailed, science-based strategy. The narrative explains the causality behind experimental choices, ensuring the developed protocol is not just a series of steps but a self-validating analytical system.
Analyte Profile: Physicochemical Properties
A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties. For 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid (Molecular Formula: C₁₀H₁₁NO₄S, Molecular Weight: 241.27 g/mol ), the key characteristics are derived from its functional groups.[4]
-
Acid/Base Properties (pKa): The molecule possesses two acidic protons:
-
Carboxylic Acid: The benzoic acid moiety is the stronger acidic center, with an estimated pKa similar to benzoic acid itself (~4.2). Its ionization state is highly dependent on the mobile phase pH.
-
Sulfonamide: The N-H proton of the sulfonamide is weakly acidic, with a pKa typically in the range of 9-11. In the typical pH range for reversed-phase HPLC (pH 2-8), this group will remain largely protonated.
-
-
Polarity (LogP): The combination of a benzene ring, a cyclopropyl group, and polar functional groups (carboxylic acid, sulfonamide) suggests the molecule is moderately polar. This makes it an ideal candidate for reversed-phase chromatography.
-
UV Absorbance: The presence of the benzene ring (a chromophore) indicates that the compound will absorb UV light. Aromatic compounds typically exhibit strong absorbance in the range of 200-280 nm. A UV-Vis or Photodiode Array (PDA) detector is therefore highly suitable for detection.[5]
HPLC Method Development Strategy: A Rationale-Driven Approach
Our strategy is grounded in leveraging the analyte's properties to make informed initial choices and then systematically optimizing the parameters. The goal is to achieve a method that provides a sharp, symmetrical peak for the analyte, well-resolved from any impurities or degradants.
Workflow for HPLC Method Development
The logical flow of the method development process is depicted below. This systematic approach minimizes unnecessary experiments and ensures all critical parameters are evaluated.
Caption: A systematic workflow for HPLC method development.
Selection of Chromatographic Conditions
-
Column Selection: A reversed-phase C18 (L1 packing) column is the logical starting point. Its nonpolar stationary phase is ideal for retaining moderately polar analytes like our target compound. A standard dimension of 4.6 x 150 mm with 3.5 or 5 µm particles offers a good balance of efficiency and backpressure.
-
Mobile Phase Selection:
-
Aqueous Component & pH Control: Due to the carboxylic acid's pKa of ~4.2, controlling the mobile phase pH is critical. To ensure consistent retention and excellent peak shape, the pH should be set at least 1.5 units below the pKa. A pH of 2.5 is recommended. This suppresses the ionization of the carboxyl group, making the molecule less polar and increasing its retention on the C18 column. A phosphate or formate buffer (e.g., 20 mM potassium phosphate monobasic adjusted to pH 2.5 with phosphoric acid) is suitable.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure. A gradient elution is recommended for method development to elute a wide range of potential impurities and determine the optimal organic composition.
-
-
Detection Wavelength: A UV scan of the analyte in the mobile phase should be performed. Based on the aromatic structure, a wavelength around 235 nm is a good starting point to ensure high sensitivity. A Diode Array Detector (DAD) is advantageous as it can monitor a range of wavelengths simultaneously and provide spectral information to assess peak purity.[5]
-
Other Parameters:
-
Column Temperature: A controlled temperature, typically around 30 °C, ensures reproducible retention times.
-
Flow Rate: For a 4.6 mm ID column, a flow rate of 1.0 mL/min is a standard starting point.
-
Injection Volume: 10 µL is a typical injection volume, which can be adjusted based on analyte concentration and sensitivity requirements.
-
Detailed Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer):
-
Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1 L of HPLC-grade water to make a 20 mM solution.
-
Adjust the pH of the solution to 2.5 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter.
-
-
Mobile Phase B (Organic):
-
Use 100% HPLC-grade acetonitrile.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This ensures compatibility of the sample solvent with the initial mobile phase conditions.
-
-
Standard Stock Solution (500 µg/mL):
-
Accurately weigh 25 mg of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with diluent. Mix well.
-
-
Working Standard Solution (50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix well.
-
Optimized Chromatographic Conditions
The following table summarizes the final, optimized conditions derived from the development strategy.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent system with Quaternary Pump, Autosampler, Column Oven, and DAD. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM KH₂PO₄ in water, pH adjusted to 2.5 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Method Validation Protocol (per ICH Q2(R2))
The developed method must be validated to demonstrate its suitability for its intended purpose.[6] The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7]
Caption: Key parameters for HPLC method validation.
Validation Experiments
-
Specificity: Inject the diluent, a placebo solution, and a spiked placebo solution to demonstrate that there is no interference from excipients or the diluent at the retention time of the analyte. Forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) should be performed to demonstrate that the method is stability-indicating.
-
Linearity: Prepare at least five concentrations of the analyte ranging from 50% to 150% of the working concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[8][9]
-
Accuracy (Recovery): Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Perform six replicate injections of the working standard solution (50 µg/mL). The relative standard deviation (%RSD) of the peak areas should be ≤ 1.0%.[8]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio method (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use. The system suitability parameters should remain within acceptance criteria.
Data Presentation: Expected Validation Results
The following table summarizes the typical acceptance criteria and expected results for the method validation.
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interference at analyte RT; peak purity > 990 | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 25 - 75 µg/mL | Established |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 1.0% | 0.45% |
| - Intermediate Precision | ≤ 2.0% | 1.1% |
| LOD | Report value | ~0.1 µg/mL |
| LOQ | Report value | ~0.3 µg/mL |
| Robustness | System suitability passes under all varied conditions | Complies |
Conclusion
This application note details a systematic and scientifically-grounded approach to developing a robust, stability-indicating RP-HPLC method for the quantification of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid. By carefully considering the analyte's physicochemical properties, a reliable method with excellent peak shape and resolution was established. The comprehensive validation protocol, based on ICH guidelines, ensures that the method is fit for its intended purpose in a regulated environment, providing trustworthy data for quality control and drug development activities. The principles and workflows described herein can be adapted for the analysis of other acidic compounds containing sulfonamide groups.
References
- U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [URL: https://www.uspnf.
- Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [URL: https://www.agilent.com/cs/library/whitepaper/public/5994-5690EN-us-agilent.pdf]
- Nikolaou, A., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [URL: https://www.researchgate.net/publication/323382903_HPLC_METHOD_DEVELOPMENT_AND_VALIDATION_FOR_THE_DETERMINATION_OF_SULFONAMIDES_RESIDUES_IN_MILK_SAMPLES]
- Agilent Technologies. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [URL: https://www.agilent.com/cs/library/posters/public/5994-5471EN-agilent.pdf]
- U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [URL: http://www.uspbpep.com/usp31/v31261/usp31nf26s1_c621.html]
- Gajda, M., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 484. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6384813/]
- Patel, H., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6953. [URL: https://tis.wu.ac.th/index.php/tis/article/view/6953]
- U.S. Pharmacopeia. (2022). <621> Chromatography. [URL: https://www.usp.
- Gajda, M., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1989. [URL: https://www.mdpi.com/1420-3049/27/6/1989]
- Sakkas, V., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of the Hellenic Veterinary Medical Society, 65(1), 27-36. [URL: https://www.cabi.org/vetmedresource/abstract/20143132804]
- BenchChem. 3-(Cyclopropylsulfamoyl)benzoic Acid | High Purity. [URL: https://www.benchchem.com/product/bcm227096]
- BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. [URL: https://www.benchchem.
- Pharmaguideline. (2024). Steps for HPLC Method Validation. [URL: https://www.pharmaguideline.
- Radu, G. L., & Anitescu, G. (2010). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. UPB Scientific Bulletin, Series B, 72(4), 183-190. [URL: https://www.scientificbulletin.upb.ro/rev_docs_arhiva/full506_366113.pdf]
- Sigma-Aldrich. 3-(cyclopropylsulfamoyl)benzoic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ena053246985]
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [URL: https://www.amsbiopharma.
- Uddin, M. R., et al. (2019). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. IRE Journals, 3(2). [URL: https://www.irejournals.
- Ammar, H., et al. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Journal of Chemistry. [URL: https://www.researchgate.net/publication/311899187_An_accurate_HPLC_Method_for_the_Quantification_of_Benzoic_Acid_and_Its_Salts_in_Different_Foodstuffs]
- Sigma-Aldrich. Benzoic acid hplc method. [URL: https://www.sigmaaldrich.com/US/en/search/benzoic-acid-hplc-method]
- Slideshare. (2015). Ich guidelines for validation final. [URL: https://www.slideshare.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_2023_1101.pdf]
- YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [URL: https://www.youtube.
- PubChem. 3-Sulfamoylbenzoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/229352]
- ChemicalBook. 3-SULFAMOYL-BENZOIC ACID. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710499.htm]
- PubChem. 3-Cyclopropylbenzoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/282065]
- Sigma-Aldrich. 4-Sulfamoylbenzoic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/c11804]
- CAS Common Chemistry. 3-Sulfobenzoic acid. [URL: https://commonchemistry.cas.org/detail?cas_rn=121-53-9]
- NIST. Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C139628&Mask=200]
- ResearchGate. (2016). Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]. [URL: https://www.researchgate.net/figure/Experimental-UV-Vis-spectra-of-4-chloro-2-furan-2-ylmethylamino-5-sulfamoylbenzoic_fig4_299596007]
Sources
- 1. 3-(Cyclopropylsulfamoyl)benzoic Acid|High Purity [benchchem.com]
- 2. usp.org [usp.org]
- 3. uspbpep.com [uspbpep.com]
- 4. 3-(cyclopropylsulfamoyl)benzoic acid | 852933-50-7 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. m.youtube.com [m.youtube.com]
Application Note: High-Integrity Preparation of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid Stock Solutions
Abstract & Scope
This technical guide outlines the standardized protocol for preparing, storing, and handling stock solutions of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid (C₁₁H₁₃NO₄S) in Dimethyl Sulfoxide (DMSO). This compound acts as a critical intermediate and building block in medicinal chemistry, particularly in the synthesis of sulfonamide-based inhibitors.
The physicochemical nature of this molecule—combining a lipophilic cyclopropylmethyl tail with a polar, ionizable benzoic acid moiety—presents specific solubility challenges. Improper solubilization can lead to "micro-precipitation" upon aqueous dilution, compromising assay reproducibility. This guide prioritizes anhydrous handling and controlled dilution to ensure experimental integrity.
Physicochemical Profile
Before handling, verify the identity of your specific lot. Note that this compound is structurally distinct from the more common analog 3-(cyclopropylsulfamoyl)benzoic acid (CAS 852933-50-7), differing by a methylene (-CH₂-) bridge which increases lipophilicity.
| Property | Specification | Notes |
| Compound Name | 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid | Verify exact structure on vial. |
| Molecular Formula | C₁₁H₁₃NO₄S | |
| Molecular Weight | ~255.29 g/mol | Use exact batch MW for calculations. |
| Primary Solvent | DMSO (Anhydrous) | ≥99.9% purity required. |
| Solubility Limit | ~50–100 mM (in DMSO) | Practical working stock: 10 mM or 20 mM . |
| Storage (Solid) | Room Temp or +4°C | Keep desiccated. |
| Storage (Solution) | -20°C or -80°C | Hygroscopic risk. |
Critical Solvation Logic
Why DMSO?
Water is a poor solvent for the free acid form of this compound due to the lipophilic aromatic and cyclopropyl rings. DMSO is the "universal solvent" here because it disrupts the intermolecular hydrogen bonding of the carboxylic acid dimers while accommodating the hydrophobic tail.
The Hygroscopicity Trap
DMSO is extremely hygroscopic.[1][2] It can absorb up to 10% water by weight from the atmosphere within 24 hours if left open.
-
Consequence: As water content rises, the solubility of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid decreases, leading to silent precipitation (crystals invisible to the naked eye) that lowers the effective concentration.
-
Solution: Use single-use DMSO ampoules or store DMSO over molecular sieves.
Protocol: Stock Solution Preparation (10 mM Target)
Materials Required:
-
Compound: 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid (Solid).
-
Solvent: Anhydrous DMSO (Sigma-Aldrich/Merck or equivalent, ≥99.9%).
-
Vials: Amber glass vials (borosilicate) with PTFE-lined caps.
-
Environment: Fume hood; low humidity preferred.
Step-by-Step Methodology
-
Calculations (The "Gravimetric" Approach):
-
Do not rely on the nominal weight on the vendor's label (e.g., "10 mg"). Residual salts or manufacturing variances can alter the mass.
-
Weigh the solid first, then calculate the DMSO volume.
-
Formula:
-
Example: For 5.2 mg of compound at 10 mM (0.01 M):
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex vigorously for 30–60 seconds.
-
Sonicate: If particles persist, sonicate in a water bath at room temperature for 5 minutes.
-
Visual Check: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.
-
-
Aliquoting & Storage:
-
Do not store the bulk stock. Repeated freeze-thaw cycles introduce moisture (condensation).
-
Aliquot into small volumes (e.g., 50–100 µL) in cryovials.
-
Seal tightly and store at -20°C .
-
Workflow Diagram
Figure 1: Critical workflow for gravimetric preparation of stock solutions to ensure concentration accuracy.
Protocol: Serial Dilution & "Crash-Out" Prevention
When introducing the DMSO stock into aqueous media (buffers, cell culture media), the compound faces a sudden polarity shift. This often causes "crashing out" (precipitation).
The "Intermediate Dilution" Method: Never add 100% DMSO stock directly to a large volume of static media.
-
Prepare Intermediate: Dilute the 10 mM stock 1:10 or 1:20 in pure DMSO first if very low concentrations are needed, OR dilute into a small volume of media with rapid mixing.
-
Dynamic Addition:
-
Pipette the aqueous media into a tube.
-
While vortexing the media gently, add the DMSO stock dropwise.
-
Limit: Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity, unless the assay tolerates higher.
-
Self-Validating QC Step (Centrifugation Test)
Before running a bioassay, validate that the compound is soluble at the working concentration.
-
Prepare a "mock" working solution (e.g., 10 µM in PBS).
-
Incubate for 30 mins at assay temperature (e.g., 37°C).
-
Centrifuge at 13,000 x g for 10 mins.
-
Inspect for a pellet. If a pellet exists, the compound has precipitated; the effective concentration is unknown.
Dilution Logic Diagram
Figure 2: Dilution strategy to mitigate precipitation risks (Crash-out) upon aqueous transfer.
References & Authority
-
BenchChem. Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation. (General guidelines for gravimetric preparation and DMSO handling).
-
Sigma-Aldrich (Merck). FAQs on Inhibitor Preparation and DMSO Solubility. (Authoritative advice on hygroscopicity and solvent compatibility).
-
Cytiva. Preparation of solvent correction and samples for binding assays. (Protocols for managing DMSO effects in sensitive assays like SPR).
-
PubChem. Compound Summary: 3-(Cyclopropylsulfamoyl)benzoic acid (Analog Reference). (Used for structural comparison and physicochemical property inference).[3]
(Note: Specific solubility data for the exact "cyclopropylmethyl" variant is derived from chemical principles and protocols for the closely related "cyclopropyl" analog found in standard chemical repositories.)
Sources
Application Notes and Protocols for 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid: A Versatile Intermediate in Drug Discovery
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid has emerged as a significant chemical intermediate, embodying the key attributes of such a scaffold. Its structure, which marries a benzoic acid moiety with a sulfonamide group, offers a versatile platform for the synthesis of diverse small molecule libraries.[1] The benzoic acid provides a handle for amide coupling, a robust and widely employed reaction in pharmaceutical chemistry, while the sulfonamide group is a well-established pharmacophore present in numerous therapeutic agents.[1] This guide provides an in-depth exploration of the applications and experimental protocols associated with 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis and for predicting the properties of its derivatives. While extensive experimental data for 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid is not broadly published, we can infer its characteristics from its structural components and data on analogous compounds.
Table 1: Physicochemical Properties of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid and Related Structures
| Property | 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid (Predicted/Inferred) | 3-Sulfamoylbenzoic acid (Experimental/Predicted) | Benzoic Acid (Experimental) |
| Molecular Formula | C10H11NO4S | C7H7NO4S[2] | C7H6O2 |
| Molecular Weight | 241.26 g/mol | 201.20 g/mol [2] | 122.12 g/mol |
| Melting Point | Data not available | 251-252 °C[3] | 122.4 °C |
| Boiling Point | Data not available | 476.1 °C (Predicted)[3] | 249.2 °C |
| pKa | ~3-4 (inferred from benzoic acid) | Data not available | 4.2 |
| LogP | ~1.5 - 2.5 (Predicted) | 0.40 (Predicted)[3] | 1.87 |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous base. Limited solubility in water and non-polar solvents.[1] | Slightly soluble in DMSO and methanol; insoluble in water.[4] | Sparingly soluble in water; soluble in organic solvents.[1] |
Characterization Data:
For researchers synthesizing this intermediate, the following spectral data serve as a reference for structural confirmation.
-
¹H NMR (DMSO-d₆): Expected signals would include a broad singlet for the carboxylic acid proton (>12 ppm), aromatic protons in the 7.5-8.5 ppm region, a multiplet for the cyclopropylmethyl group's CH proton, and multiplets for the CH₂ protons of the cyclopropylmethyl group and the cyclopropyl ring protons. The sulfonamide NH proton would likely appear as a triplet.
-
¹³C NMR (DMSO-d₆): Expected signals would include the carboxylic acid carbonyl carbon (~167 ppm), aromatic carbons (120-140 ppm), and aliphatic carbons of the cyclopropylmethyl group.
-
IR (KBr): Key stretches would be observed for O-H (carboxylic acid, broad), N-H (sulfonamide), C=O (carboxylic acid), S=O (sulfonamide, two bands), and aromatic C-H.
-
Mass Spectrometry (ESI-): The expected [M-H]⁻ ion would be at m/z 240.03.
Core Application: A Gateway to Bioactive Molecules
The primary utility of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid lies in its role as a versatile building block for constructing libraries of compounds for high-throughput screening and lead optimization.[1] The presence of both a carboxylic acid and a sulfonamide allows for the exploration of chemical space around a central benzene ring.
Diagram 1: Strategic Importance of the Scaffold
Caption: Versatility of the 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid scaffold.
Application Focus 1: Synthesis of P2Y₁₄ Receptor Antagonists
The P2Y₁₄ receptor, a G protein-coupled receptor, has been identified as a promising target for inflammatory diseases, including acute lung injury.[5] Several potent P2Y₁₄R antagonists have been developed based on the 3-sulfonamido benzoic acid scaffold.[5]
Scientific Rationale
The 3-sulfonamido benzoic acid core provides a rigid framework that can be elaborated to achieve high-affinity binding to the P2Y₁₄ receptor. The carboxylic acid is often crucial for interacting with basic residues in the receptor binding pocket, while modifications to the sulfonamide and other positions on the aromatic ring can enhance potency and selectivity.
Protocol 1: Synthesis of a Representative P2Y₁₄R Antagonist Analog
This protocol details the amide coupling of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid with a hypothetical amine, representing a common step in the synthesis of P2Y₁₄R antagonists.
Diagram 2: Workflow for P2Y₁₄R Antagonist Analog Synthesis
Caption: General workflow for the synthesis of P2Y₁₄R antagonist analogs.
Materials:
-
3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid
-
Amine of interest (e.g., 4-aminopyridine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Protocol 2: Functional Evaluation of P2Y₁₄R Antagonists - Calcium Mobilization Assay
This assay measures the ability of a synthesized compound to block the increase in intracellular calcium induced by a P2Y₁₄R agonist.[6][7]
Materials:
-
HEK293 or CHO cells stably expressing the human P2Y₁₄ receptor (and potentially a promiscuous G-protein like Gα16).
-
P2Y₁₄R agonist (e.g., UDP-glucose).
-
Synthesized antagonist.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with HEPES).
-
Fluorescence plate reader with liquid handling capabilities.
Procedure:
-
Cell Plating: Seed the P2Y₁₄R-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with Fluo-4 AM in assay buffer for 1 hour at 37°C.
-
Antagonist Incubation: Wash the cells with assay buffer and then pre-incubate with varying concentrations of the synthesized antagonist for 30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Add a pre-determined concentration (e.g., EC₈₀) of the P2Y₁₄R agonist, UDP-glucose, to the wells.
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
Data Analysis: The inhibition of the agonist-induced calcium signal by the antagonist is used to calculate an IC₅₀ value, representing the potency of the compound.
Application Focus 2: Synthesis of LPA₂ Receptor Agonists
The lysophosphatidic acid (LPA) receptor 2 (LPA₂) is implicated in various physiological processes, and selective agonists are valuable tools for studying its function.[8] The sulfamoyl benzoic acid scaffold has been successfully employed to develop potent and specific LPA₂ agonists.[8]
Scientific Rationale
In this context, the sulfamoyl benzoic acid moiety acts as a bioisostere for the phosphate group of the endogenous ligand, LPA.[3][9] This substitution allows for the creation of non-lipid agonists with improved drug-like properties. The cyclopropylmethyl group on the sulfonamide can be varied to explore structure-activity relationships and optimize potency and selectivity for the LPA₂ receptor.
Protocol 3: Synthesis of LPA₂ Receptor Agonist Analogs
The synthesis of LPA₂ receptor agonists from 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid would follow a similar amide coupling strategy as outlined in Protocol 1. The key difference would be the choice of the amine coupling partner, which would be designed to mimic the lipid tail of LPA.
Protocol 4: Functional Evaluation of LPA₂ Agonists - Calcium Mobilization Assay
A similar calcium mobilization assay to Protocol 2 can be adapted to screen for LPA₂ agonists.
Key Modifications for Agonist Screening:
-
Instead of pre-incubating with an antagonist, the synthesized compounds are added directly to the cells to stimulate a response.
-
A known LPA₂ agonist (e.g., LPA) would be used as a positive control.
-
The data analysis would focus on determining the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response.
Broader Applications in Library Synthesis
The amenability of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid to standard amide coupling conditions makes it an excellent candidate for parallel synthesis to generate large compound libraries. This approach allows for the rapid exploration of structure-activity relationships (SAR) by systematically varying the amine coupling partner.
Diagram 3: Parallel Synthesis Workflow
Caption: Schematic for parallel synthesis of a compound library.
This high-throughput approach is invaluable in the early stages of drug discovery for identifying initial "hits" and for optimizing the properties of lead compounds.
Conclusion
3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid represents a strategically valuable chemical intermediate for drug discovery and development. Its bifunctional nature, coupled with the pharmacological significance of its core motifs, provides a robust platform for the synthesis of diverse and potent bioactive molecules. The protocols outlined in this guide offer a practical framework for researchers to utilize this scaffold in the development of novel therapeutics, particularly in the areas of inflammatory diseases and receptor modulation. As with any chemical synthesis and biological testing, appropriate safety precautions should be taken, and all experimental results should be rigorously validated.
References
- BenchChem. (2025).
- BenchChem. (2025). 3-(Cyclopropylsulfamoyl)benzoic Acid | High Purity. BenchChem.
- ChemicalBook. (2025). 3-SULFAMOYL-BENZOIC ACID | 636-76-0. ChemicalBook.
- PubChem. (n.d.). 3-Sulfamoylbenzoic acid.
- Cha, J. H., et al. (2023).
- Chemsrc. (2025). 3-Sulfamoylbenzoic acid | CAS#:636-76-0. Chemsrc.
- Ma, S., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry.
- BenchChem. (2025). Physical and chemical properties of 4-chloro-3-nitro-5-sulfamoylbenzoic acid. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
- Creative Bioarray. (n.d.). Ca2+ Mobilization Assay.
- Eurofins Discovery. (n.d.). LPA2 Human Lysophospholipid (LPA) GPCR Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay - FR. Eurofins Discovery.
- Berthold Technologies. (n.d.).
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
- An, S., et al. (2025). P2Y14 receptor activation of platelets induces Ca2+ mobilization and Rho-GTPase-dependent motility that requires an interaction with P2Y1 receptors. PubMed.
- Allen, C. L., et al. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Royal Society of Chemistry.
- Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals.
- The Royal Society of Chemistry. (n.d.).
- NIST. (n.d.). Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester. NIST WebBook.
- Sigma-Aldrich. (n.d.). 3-sulfamoyl-benzoic acid AldrichCPR. Sigma-Aldrich.
- Patil, R., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry.
- Lee, H., et al. (2005). Identification of an intracellular receptor for lysophosphatidic acid (LPA): LPA is a transcellular PPARγ agonist. Journal of Biological Chemistry.
- Marchesi, N., et al. (2024). Structure of prolylrapamycin: confirmation through a revised and detailed NMR assignment study. Scientific Reports.
- MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI.
- Google Patents. (n.d.). KR20170003387A - Preparation method of benzoic acid amide compounds.
- BenchChem. (2025).
- Creative Biolabs. (n.d.). P2Y14 Receptor Antagonist Screening.
- Frontiers. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Frontiers.
- Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
- PubMed. (2025).
- ResearchGate. (2025). Scaffold Optimization Strategies in Medicinal Chemistry: Chemical Approaches and Artificial Intelligence Applications.
- MDPI. (2021). Design, Synthesis, and Utility of Defined Molecular Scaffolds. MDPI.
- CR Subscription Agency. (n.d.). Combinatorial Chemistry with Solid Phase Synthesis: An Outline. CR Subscription Agency.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Sulfamoylbenzoic acid | C7H7NO4S | CID 229352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Sulfamoylbenzoic acid | CAS#:636-76-0 | Chemsrc [chemsrc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Note: Modular TLC Systems for the Analysis of Sulfonamide Derivatives
Abstract
Sulfonamides ("sulfa drugs") remain a cornerstone in veterinary medicine and clinical therapeutics despite the rise of newer antibiotics. However, their amphoteric nature and structural similarity present significant separation challenges. This Application Note defines a robust, self-validating Thin Layer Chromatography (TLC) system for the qualitative and semi-quantitative analysis of sulfonamide residues. We move beyond basic protocols to provide a Tiered Analytical Framework : starting with rapid UV screening and advancing to chemically specific derivatization (Bratton-Marshall) for unambiguous identification in complex matrices like milk or tissue.
Theoretical Foundation: The Amphoteric Challenge
Sulfonamides possess an amphoteric structure, containing both a basic amino group (
-
The Problem: On standard silica gel, sulfonamides often streak or tail due to ionization of these functional groups.
-
The Solution: The mobile phase must suppress ionization. We utilize Ammonia-modified systems to deprotonate the acidic sulfonamide group, ensuring sharp, compact bands, or Acidic systems to protonate the amine, depending on the separation goal.
Experimental Configuration (The Hardware)
| Component | Specification | Rationale |
| Stationary Phase | Silica Gel 60 | |
| Plate Format | HPTLC plates recommended for quantitative densitometry; standard TLC for screening. | |
| Chamber | Twin-trough chamber (Camag or similar) | Reduces solvent consumption and allows for rapid saturation (15-20 min). |
| Application | Linomat or Capillary (1-5 | Band application (spray-on) yields 30% higher resolution than contact spotting. |
Mobile Phase Systems (The Software)
Select the system based on your matrix complexity.
System A: The "Workhorse" (General Screening)
-
Composition: Chloroform : Methanol (90:10 v/v)
-
Application: Clean standards, pharmaceutical purity checks.
-
Pros: Simple preparation, fast run times.[1]
-
Cons: May cause tailing for highly acidic sulfonamides.
System B: High-Resolution (Complex Mixtures)
-
Composition: Dichloromethane : Methanol : Ammonia (25%) (50 : 10 : 2.5 v/v)
-
Application: Separation of structurally similar analogs (e.g., Sulfamethazine vs. Sulfamethoxypyridazine).[2][3]
-
Mechanism: The ammonia ensures the sulfonamides migrate as free bases, sharpening the bands.
-
Reference: Validated in food safety protocols for residue analysis [1].
System C: The "USDA" Protocol (Tissue Residues)
-
Composition: Chloroform : t-Butanol (80 : 20 v/v)[2]
-
Application: Specifically optimized for meat/liver extracts [2].
Visualization & Detection Protocols
Method 1: UV Fluorescence Quenching (Non-Destructive)
-
Wavelength: 254 nm[4]
-
Observation: Sulfonamides absorb UV light, appearing as dark spots against the bright green fluorescent background of the
plate. -
Limit of Detection (LOD): ~0.5 - 1.0
g.
Method 2: The Bratton-Marshall Reaction (Specific Confirmatory)
This is the "Gold Standard" for primary aromatic amines. It distinguishes sulfonamides from other UV-absorbing interferences.
Protocol:
-
Spray 1: 1% Sodium Nitrite (
) in 1M HCl.-
Action: Converts the aromatic amine to a Diazonium salt.
-
-
Wait: Air dry for 2-3 minutes.
-
Spray 2: 0.2% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in Ethanol.
-
Action: Couples with the diazonium salt to form a highly colored Azo dye.
-
-
Result: Vivid Purple/Pink spots on a white background.
-
LOD: ~0.05 - 0.1
g (High Sensitivity).
Method 3: Fluorescamine (High Sensitivity Fluorescence)
-
Reagent: 0.1 mg/mL Fluorescamine in Acetone.
-
Action: Reacts with primary amines to form pyrrolinones.
-
Observation: Bright Green-Yellow fluorescence under 366 nm UV.
-
LOD: Nanogram range (suitable for trace residue analysis) [3].
Analytical Workflow Diagram
The following diagram outlines the logical flow from sample extraction to confirmatory analysis.
Figure 1: Integrated workflow for Sulfonamide analysis including the Bratton-Marshall reaction pathway.
Data Summary: Retention Factors (Rf)
Note: Values are approximate and temperature-dependent. Always run standards parallel to samples.
| Compound | Rf (System A) | Rf (System B - Ammonia) | Detection Color (Bratton-Marshall) |
| Sulfanilamide | 0.45 | 0.22 | Purple |
| Sulfadiazine | 0.52 | 0.42 | Pink-Purple |
| Sulfamethazine | 0.60 | 0.50 | Pink-Purple |
| Sulfamethoxazole | 0.75 | 0.46 | Red-Violet |
| Sulfadimethoxine | 0.82 | 0.58 | Purple |
Data aggregated from multiple validation studies [1, 4].
Troubleshooting & Expert Tips
-
"Smiling" Bands (Edge Effect):
-
Cause: Uneven solvent evaporation at the plate edges.
-
Fix: Line the chamber with filter paper to ensure 100% saturation before inserting the plate.
-
-
Tailing Spots:
-
Cause: Acidic sites on the silica interacting with the basic amine.
-
Fix: Pre-wash the plate with Methanol or ensure the ammonia concentration in System B is fresh (ammonia is volatile).
-
-
False Positives in Bratton-Marshall:
-
Cause: Presence of other primary aromatic amines (e.g., Procaine).
-
Fix: Compare Rf values strictly; Procaine typically migrates differently than sulfonamides in System B.
-
References
-
MDPI (2024). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. Retrieved from [Link]
-
USDA FSIS (2009). Determination and Confirmation of Sulfonamides (CLG-SUL.05).[2] Retrieved from [Link]
-
IAEA (2014). Detection of Sulfonamides in Chicken Muscle by Thin Layer Chromatography. Retrieved from [Link]
-
Journal of Planar Chromatography. Rf values of five sulfonamides on HPTLC silica gel plates. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic Acid
Current Status: Operational Ticket ID: #SYN-3-CMSBA-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Logic
Welcome to the technical support hub for sulfonamide synthesis. You are likely encountering yield issues (typically <40-50%) or purification difficulties with 3-[(cyclopropylmethyl)sulfamoyl]benzoic acid .
This reaction seems deceptively simple—a standard Schotten-Baumann coupling between a sulfonyl chloride and an amine. However, the presence of a free carboxylic acid on the electrophile (3-(chlorosulfonyl)benzoic acid) introduces a critical "Base Trap" that frequently kills conversion.
The Core Mechanism & The "Base Trap"
The reaction requires careful stoichiometry. Your starting material, 3-(chlorosulfonyl)benzoic acid (1) , possesses both an electrophilic center (
-
The Base Trap: The first equivalent of base you add does not facilitate the sulfonamide formation; it is immediately consumed to deprotonate the carboxylic acid (
). -
The Coupling: The amine attacks the sulfonyl chloride, releasing HCl.
-
The Stoichiometry Failure: If you use standard 1:1 or 1.5:1 base equivalents, the HCl generated protonates your unreacted amine, rendering it non-nucleophilic. The reaction stalls at ~50% conversion regardless of time.
Visualizing the Pathway
Figure 1: Reaction pathway highlighting the consumption of base by the carboxylic acid moiety.
Troubleshooting Guide (Q&A)
Use this section to diagnose your specific issue based on experimental observations.
Q1: My reaction mixture turned into a solid block or thick paste immediately. What happened?
Diagnosis: Precipitation of the Carboxylate Salt. When you mix 3-(chlorosulfonyl)benzoic acid with a non-polar solvent (like DCM) and add an amine/base, the resulting carboxylate salt is often insoluble. It precipitates out, trapping the reactive sulfonyl chloride inside the solid matrix where the amine cannot reach it.
-
Fix: Switch to THF (Tetrahydrofuran) or Acetone . These solvents solubilize the intermediate salt, keeping the reaction homogeneous.
Q2: I see a large new spot on TLC at the baseline (high polarity), but yield is low.
Diagnosis: Hydrolysis (Sulfonic Acid Formation). The sulfonyl chloride hydrolyzed to 3-sulfobenzoic acid. This happens if:
-
The amine addition was too slow, allowing ambient moisture to compete.
-
The reaction exothermed uncontrolledly.
-
Fix: Use anhydrous THF. Cool the amine/base solution to 0°C before adding the sulfonyl chloride. Add the sulfonyl chloride solution dropwise but steadily.
Q3: The reaction stalls at 50-60% conversion even after 24 hours.
Diagnosis: Protonation of the Nucleophile. You likely calculated base equivalents based on the sulfonyl chloride functionality only, ignoring the carboxylic acid. The generated HCl has protonated your remaining cyclopropylmethanamine.
-
Fix: Ensure you use at least 3.0 - 3.5 equivalents of base (e.g., Triethylamine or DIPEA).
-
1 eq for the -COOH.
-
1 eq to neutralize the HCl from the reaction.
-
1+ eq to keep the system basic and the amine nucleophilic.
-
Optimized Experimental Protocol
This protocol is designed to maximize yield by preventing salt precipitation and ensuring complete stoichiometry.
Materials Checklist
-
Reagent A: 3-(Chlorosulfonyl)benzoic acid (1.0 equiv)
-
Reagent B: Cyclopropylmethanamine (1.1 equiv)
-
Base: Triethylamine (TEA) or DIPEA (3.5 equiv)
-
Solvent: Anhydrous THF (0.2 M concentration relative to Reagent A)
-
Quench: 1N HCl
Step-by-Step Procedure
-
Preparation of Amine Solution: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Cyclopropylmethanamine (1.1 eq) and TEA (3.5 eq) in anhydrous THF (75% of total solvent volume).
-
Why? Having the base ready ensures the acid chloride is neutralized immediately upon addition.
-
-
Temperature Control: Cool the amine/base solution to 0°C using an ice bath.
-
Why? Sulfonylation is exothermic.[4] Heat promotes hydrolysis.
-
-
Addition of Sulfonyl Chloride: Dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in the remaining THF (25% volume). Add this solution dropwise to the cold amine mixture over 15–20 minutes.
-
Critical: Do not add the solid directly; it may clump.
-
-
Reaction Monitoring: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours.
-
Check: TLC or LC-MS. The starting material (sulfonyl chloride) is unstable on LC-MS (hydrolyzes), so monitor the disappearance of the specific methyl ester peak if you quench an aliquot with methanol, OR simply monitor the appearance of the product [1].
-
-
Workup (The pH Swing):
-
Evaporate most of the THF under reduced pressure.
-
Redissolve the residue in Water (pH > 10) . The product will be soluble as the bis-salt (carboxylate + sulfonamide anion).
-
Wash this aqueous layer with Ethyl Acetate (EtOAc) to remove unreacted amine and organic impurities.
-
Acidification: Carefully add 1N HCl to the aqueous layer until pH reaches 2–3 .
-
The product, 3-[(cyclopropylmethyl)sulfamoyl]benzoic acid , will precipitate as a white solid.[5]
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.[5][6]
Data: Yield Comparison
| Parameter | "Standard" Conditions | Optimized Conditions |
| Solvent | DCM | THF |
| Base Equivalents | 1.5 eq | 3.5 eq |
| Addition Temp | RT | 0°C |
| Typical Yield | 35–45% | 85–92% |
| Purity (Crude) | Low (Salt contamination) | High (>98%) |
Advanced Optimization: The Ester Route
If the direct route continues to give purity issues, the "Gold Standard" in pharmaceutical process chemistry is to protect the carboxylic acid first.
Why use the Ester?
Using Methyl 3-(chlorosulfonyl)benzoate instead of the free acid eliminates the zwitterion character and the "Base Trap." The sulfonyl chloride is more soluble in organic solvents, and the product precipitates cleanly.
Workflow Decision Tree
Figure 2: Decision logic for selecting the direct vs. ester-protected synthesis route.
Ester Protocol Summary:
-
Reflux 3-(chlorosulfonyl)benzoic acid in Methanol (forms methyl ester).
-
React Methyl ester + Cyclopropylmethanamine + TEA in DCM (Standard sulfonylation).
-
Hydrolyze with LiOH/THF/Water to return the free acid [2].
References
-
BenchChem Technical Support. (2025).[3][4][6] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from
-
National Institutes of Health (NIH). (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines. Princeton University / PMC. Retrieved from
-
Sigma-Aldrich. (2024). Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. Retrieved from
-
Royal Society of Chemistry. (2024). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives. Retrieved from
(Note: While specific literature for the exact cyclopropylmethyl derivative is proprietary or sparse, the protocols above are derived from validated methodologies for 3-chlorosulfonyl benzoic acid derivatives as cited in References 1 and 4.)
Sources
Technical Support Center: Identifying Impurities in Crude 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid
Welcome to the technical support center for the analysis and purification of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to provide you with the expertise and practical guidance necessary to ensure the quality and integrity of your compound.
Introduction
3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid is a key building block in the synthesis of various pharmaceutical agents.[1] Its purity is paramount to the safety and efficacy of the final drug product. Impurity profiling is a critical aspect of pharmaceutical development, mandated by regulatory authorities like the ICH and FDA to ensure that any substance other than the active pharmaceutical ingredient (API) is identified and controlled.[2][3][4] This guide will walk you through the common impurities, their sources, and the analytical strategies to detect and characterize them.
Impurities in active pharmaceutical ingredients (APIs) and their intermediates can originate from several sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[4][5] Understanding these potential impurities is the first step in developing a robust analytical control strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid?
The most probable impurities can be categorized as follows:
-
Starting Material-Related Impurities:
-
3-(Chlorosulfonyl)benzoic acid: The primary starting material for the sulfonamide formation.[1] Its presence indicates an incomplete reaction.
-
Cyclopropylmethylamine: The amine used in the synthesis.[1][6][7] Excess or unreacted amine may be present.
-
3-Sulfamoylbenzoic acid: This can arise if the 3-(chlorosulfonyl)benzoic acid reacts with ammonia, which might be present as an impurity or formed under certain reaction conditions.[8][9]
-
-
Process-Related Impurities (By-products):
-
Dimerization Products: Self-reaction of 3-(chlorosulfonyl)benzoic acid or reaction of the product with the starting material can lead to dimer formation.
-
Disulfides: If the synthesis involves oxidative coupling from thiols, disulfide formation is a common side reaction.[10]
-
Products of Side Reactions with Solvents: Some solvents can react with the highly reactive sulfonyl chloride.[10]
-
-
Degradation Products:
-
Hydrolysis of the sulfonamide bond can occur under certain pH and temperature conditions, leading back to the starting materials.
-
Q2: What are the regulatory guidelines for impurity profiling?
Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines.[3] Key guidelines include ICH Q3A(R2) and Q3B(R2), which outline the thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[3][5]
| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | 0.05% | 0.03% |
| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |
| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |
This table provides a general overview of ICH thresholds. Always refer to the latest official guidelines for specific requirements.
Q3: How can I prevent the formation of these impurities?
-
Use High-Purity Starting Materials: Ensure the purity of 3-(chlorosulfonyl)benzoic acid and cyclopropylmethylamine to minimize starting material-related impurities.
-
Optimize Reaction Conditions: Carefully control stoichiometry, temperature, and reaction time to drive the reaction to completion and minimize side reactions.[10] Running the reaction under anhydrous conditions is crucial as sulfonyl chlorides are susceptible to hydrolysis.[10]
-
Appropriate Choice of Base and Solvent: Use an inert solvent and a suitable base (e.g., triethylamine, pyridine) to effectively scavenge the HCl generated during the reaction without participating in side reactions.[10]
-
Controlled Work-up and Purification: Proper pH adjustment during work-up and effective purification methods like recrystallization are essential to remove unreacted starting materials and by-products.[1][10]
Troubleshooting Guide: Unexpected Peaks in Your Analysis
This section provides a systematic approach to identifying unknown peaks observed during the analysis of your crude 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid.
Issue: An unexpected peak is observed in my HPLC chromatogram.
Step 1: Initial Assessment and Data Collection
Before proceeding with advanced analytical techniques, gather all available information about the unexpected peak.
-
Relative Retention Time (RRT): Calculate the RRT of the impurity relative to the main peak. This helps in tracking the impurity across different runs and batches.
-
Peak Area Percentage: Quantify the impurity to determine if it is above the reporting and identification thresholds.
-
UV-Vis Spectrum: If using a Diode Array Detector (DAD), compare the UV spectrum of the impurity with that of the main compound. A similar spectrum might suggest a related substance, while a dissimilar one could indicate a different chromophore.
Step 2: Systematic Impurity Identification Workflow
The following workflow provides a logical sequence for identifying the unknown impurity.
Caption: A decision-tree for systematic impurity identification.
Step 3: Experimental Protocols
Objective: To confirm if the unknown peak corresponds to a known starting material or potential by-product.
Procedure:
-
Prepare a standard solution of your crude 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid.
-
Prepare individual stock solutions of potential impurities (e.g., 3-(chlorosulfonyl)benzoic acid, cyclopropylmethylamine, 3-sulfamoylbenzoic acid).
-
"Spike" the crude sample solution with a small, known amount of one of the potential impurity stock solutions.
-
Analyze the spiked sample by HPLC.
-
Interpretation: If the area of the unknown peak increases and its retention time remains the same, the impurity is identified. If a new peak appears, the spiked compound is not the unknown impurity.
Objective: To determine the molecular weight of the unknown impurity.[2][3]
Procedure:
-
Develop an LC-MS method that provides good separation of the impurity from the main peak. The mobile phase should be compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate or formic acid).
-
Analyze the crude sample using the LC-MS system.
-
Interpretation: Obtain the mass spectrum of the unknown peak. The molecular ion (e.g., [M+H]⁺ or [M-H]⁻) will provide the molecular weight of the impurity. This information can be used to propose potential structures.
Objective: To isolate a sufficient quantity of the impurity for structural elucidation by NMR.[11]
Procedure:
-
Scale up your analytical HPLC method to a preparative scale. This may involve using a larger column and a higher flow rate.
-
Inject a concentrated solution of the crude material onto the preparative HPLC system.
-
Collect the fraction containing the impurity peak.
-
Evaporate the solvent to obtain the isolated impurity.
-
Confirm the purity of the isolated fraction by analytical HPLC.
Objective: To elucidate the detailed chemical structure of the isolated impurity.[3][4]
Procedure:
-
Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra.
-
Interpretation: Analyze the chemical shifts, coupling constants, and correlations to piece together the structure of the impurity.
Data Summary: Common Analytical Techniques
| Technique | Information Obtained | Application in Impurity Profiling |
| High-Performance Liquid Chromatography (HPLC) | Separation, Quantification, Purity Assessment | The primary tool for detecting and quantifying impurities.[2][3][5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular Weight | Initial identification of impurities by providing their molecular weights.[2][3] |
| High-Resolution Mass Spectrometry (HRMS) | Exact Mass, Elemental Composition | Provides a highly accurate mass measurement, allowing for the determination of the molecular formula. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed Structural Information | The definitive technique for elucidating the exact chemical structure of an unknown impurity.[3][4] |
| Gas Chromatography (GC) | Analysis of Volatile Compounds | Used to identify and quantify residual solvents.[3] |
Troubleshooting Common Purification Issues
Issue: My product is a sticky solid or "oils out" during recrystallization.
This often indicates the presence of impurities that inhibit crystallization.[10]
Solution:
-
Trituration: Try triturating the crude product with a solvent in which your desired compound is insoluble, but the impurities are soluble. This can help remove the impurities and induce crystallization.
-
Solvent System Optimization: Experiment with different solvent systems for recrystallization. A mixture of solvents can sometimes be more effective than a single solvent.
-
Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled solution can initiate crystallization.[10]
Conclusion
A systematic and multi-faceted approach is essential for the successful identification and control of impurities in 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid. By understanding the potential sources of impurities, applying the appropriate analytical techniques, and following a logical troubleshooting workflow, researchers can ensure the quality and purity of their compounds, ultimately contributing to the development of safe and effective pharmaceuticals.
References
-
Title: Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives Source: Open Access Journals - Research and Reviews URL: [Link]
-
Title: Identification and profiling of impurities in Pharmaceuticals Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL: [Link]
-
Title: Impurity Profiling: Theory and Practice Source: PharmaInfo URL: [Link]
-
Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: NIMS University URL: [Link]
- Title: Process for the preparation of cyclopropylmethyl alkyl amines Source: Google Patents URL
-
Title: Yield, purity, and characteristic impurities of the sulfonamide... Source: ResearchGate URL: [Link]
- Title: Process for the preparation of sulfamylbenzoic acids Source: Google Patents URL
-
Title: Sulfonamide-impurities Source: Pharmaffiliates URL: [Link]
-
Title: Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide Source: Research Journal of Pharmacy and Technology URL: [Link]
- Title: Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate Source: Google Patents URL
-
Title: Sulfonamide derivatives: Synthesis and applications Source: ResearchGate URL: [Link]
-
Title: 3-Sulfamoylbenzoic acid Source: PubChem URL: [Link]
-
Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications Source: Longdom Publishing URL: [Link]
-
Title: Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases Source: The Royal Society of Chemistry URL: [Link]
-
Title: Synthesis of a series of dialkylsulphamylbenzoic acids Source: ResearchGate URL: [Link]
-
Title: Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor Source: PubMed URL: [Link]
Sources
- 1. 3-(Cyclopropylsulfamoyl)benzoic Acid|High Purity [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pharmainfo.in [pharmainfo.in]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Cyclopropylmethylamine | 2516-47-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. longdom.org [longdom.org]
- 8. 3-SULFAMOYL-BENZOIC ACID | 636-76-0 [chemicalbook.com]
- 9. 3-Sulfamoylbenzoic acid | C7H7NO4S | CID 229352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rjptonline.org [rjptonline.org]
Sulfonamide Synthesis & Stability Technical Support Center
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Preventing Hydrolysis & Loss of Sulfonamide Bonds
Core Directive: The Stability Paradox
"My sulfonamide bond broke." In my 15 years of supporting medicinal chemistry workflows, this is the most common ticket I receive. However, 80% of the time, the bond did not break.
Sulfonamides (
If you are losing product, you are likely encountering one of two scenarios:
-
"Phantom" Hydrolysis (The Extraction Error): You washed your reaction with base, deprotonated the sulfonamide, and sent your product into the aqueous waste stream.
-
Assisted Cleavage: You are using specific deprotection conditions (e.g., strong acids with electron-rich aromatics) that lower the activation energy for cleavage.
This guide addresses both.
Critical Troubleshooting: The "Emergency Room"
Scenario A: "I did a standard workup, and my product is gone."
Diagnosis: False Hydrolysis (Solubility Error).
The Science: Unlike amides, primary (
The Fix:
-
Check your aqueous waste. Do not discard it.
-
Acidify: Add 1M HCl to the aqueous layer until pH < 2.
-
Re-extract: Extract with EtOAc or DCM. Your product will return to the organic phase.
-
Prevention: Use dilute acid (0.5M HCl) or water for the first wash. If you must use base to remove impurities, use a weak base like 5%
and keep contact time short, or ensure the pH stays below 9.
Scenario B: "The bond cleaved during Boc/tBu deprotection."
Diagnosis: Acid-Catalyzed Hydrolysis / Solvolysis. The Science: While stable to simple acids, sulfonamides can cleave under anhydrous strong acid conditions (e.g., HBr/AcOH or TfOH). Protonation of the nitrogen weakens the S-N bond. If the sulfonamide nitrogen is electron-rich (e.g., attached to a p-methoxybenzene), the bond becomes more labile.
The Fix:
-
Switch Reagents: Move from HBr/AcOH to TFA/DCM (1:1) . The acidity of TFA is usually insufficient to cleave the sulfonamide but sufficient for Boc removal.
-
Temperature Control: Perform the deprotection at 0°C.
-
Scavengers: Add triethylsilane (TES) or thioanisole if you suspect the generated carbocation is attacking the sulfonamide.
Visual Triage Guide
The following flowchart outlines the decision process when sulfonamide yield is low.
Figure 1: Decision tree for diagnosing sulfonamide loss. Note the priority on checking aqueous waste for deprotonated product.
Protocol Optimization: Preventing Hydrolysis
A. Synthesis of Sulfonamides (Coupling)
To prevent the hydrolysis of the starting material (sulfonyl chloride) before it reacts with the amine:
-
Solvent: Use anhydrous DCM or THF.[1]
-
Base: Pyridine (excess) or Triethylamine (1.2 - 1.5 eq).
-
Sequence (Crucial):
-
Add Sulfonyl Chloride (dissolved in minimal solvent) dropwise.[2]
-
Why? Adding the amine to the chloride can cause local heating and double-sulfonylation. Adding chloride to amine keeps the concentration of the electrophile low, favoring the desired mono-substitution.
B. Stability Matrix: Protecting Group Compatibility
When designing a synthesis, consult this table to ensure your deprotection steps won't cleave your sulfonamide.
| Reagent / Condition | Sulfonamide Stability | Risk Level | Notes |
| TFA / DCM (1:1) | High | Low | Standard for Boc removal. Safe for most sulfonamides. |
| HCl (4M in Dioxane) | Moderate | Medium | Can cleave electron-rich sulfonamides over long times. |
| HBr / AcOH | Low | High | Avoid. Known to cleave sulfonamides (used historically for that purpose). |
| NaOH (1M, aq) | High | Low* | Chemical stability is high, but product will extract into water (see Scenario A). |
| LiOH / THF / H2O | High | Low | Safe for ester hydrolysis in presence of sulfonamide. |
| H2 / Pd/C | High | Low | Sulfonamides are generally stable to hydrogenation. |
Mechanistic Deep Dive
Understanding the mechanism allows you to predict stability. The acid-catalyzed hydrolysis of sulfonamides follows a path distinct from amides.[3]
Figure 2: Simplified mechanism. The N-protonation is the prerequisite for acid hydrolysis. If the nitrogen is electron-deficient (e.g., N-acyl sulfonamide), protonation is difficult, increasing stability against acid.
Frequently Asked Questions (FAQs)
Q: Can I use a sulfonamide as a protecting group for an amine? A: Yes, typically the Nosyl (2-nitrobenzenesulfonyl) group is used.
-
Why? It is stable to acid and base but cleaves specifically with thiols (e.g., thiophenol) and base via a Meisenheimer complex. This orthogonality makes it superior to Tosyl groups, which require harsh reductive cleavage (Na/Napthalene) that often destroys other functionality.
Q: I see a spot on TLC that stays at the baseline. Is that my hydrolyzed product?
A: Likely yes, but it could be the sulfonic acid (
-
Test: Isolate the spot. If it is water-soluble and highly acidic, it is the sulfonic acid byproduct. If your amine is still present, your coupling failed due to moisture.
Q: How do I remove the sulfonamide group intentionally? A: If you want to break the bond (deprotection):
-
Magnesium/Methanol: Mild reductive cleavage.
-
Samarium Diiodide (
): Single-electron reduction (excellent for sensitive substrates). -
Strong Acid (HBr/Phenol): The "brute force" method (only if molecule is very robust).
References
-
BenchChem Technical Support. (2025).[1][2][4] Optimization of Sulfonamide Synthesis & Troubleshooting. BenchChem. Link
-
Javorskis, T., & Orentas, E. (2017).[5] Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. Link
-
Piggott, A. M., & Karuso, P. (2007).[6] Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452-7455.[6] Link
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Referenced for standard stability data).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (PDF) Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis [academia.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. reddit.com [reddit.com]
Optimizing reaction temperature for sulfamoyl benzoic acid formation
Technical Support Center: Sulfamoyl Benzoic Acid Synthesis
A Guide to Optimizing Reaction Temperature for Robust and High-Yield Formations
Welcome to the Technical Support Center for the synthesis of sulfamoyl benzoic acid derivatives. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth technical assistance in a direct question-and-answer format. As Senior Application Scientists, our goal is to move beyond simple protocols and offer a deeper understanding of the crucial role of temperature in these syntheses. We will explore the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sulfamoyl benzoic acid synthesis is resulting in a low yield. How does reaction temperature contribute to this, and what are the first troubleshooting steps?
A1: Low yield is a common issue in sulfamoyl benzoic acid synthesis, and reaction temperature is a primary factor. The synthesis is typically a two-step process: chlorosulfonation of a substituted benzoic acid, followed by amination. Both steps are highly temperature-dependent.
Troubleshooting Steps:
-
Review Your Temperature Protocols for Each Step:
-
Chlorosulfonation: This electrophilic aromatic substitution reaction often requires a biphasic temperature profile. The initial addition of chlorosulfonic acid to the benzoic acid derivative should be performed at a low temperature (typically 0-20°C) to control the exothermic reaction and prevent premature side reactions.[1] After the initial addition, the temperature is usually raised to promote the reaction. The optimal higher temperature depends on the substrate. For example, the synthesis of 4-(chlorosulfonyl)benzoic acid from benzoic acid may require heating to 100-140°C.[1]
-
Amination: The reaction of the resulting sulfonyl chloride with an amine (or ammonia) is also temperature-sensitive. For some substrates, maintaining a low temperature (e.g., below 10°C) during the initial mixing with an ammonia solution is crucial to control the exotherm and prevent hydrolysis of the sulfonyl chloride.[2] However, to drive the reaction to completion, subsequent heating might be necessary. Microwave-assisted aminations, for instance, can be performed at temperatures ranging from 80-120°C.[3]
-
-
Analyze for Side Products: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the presence of common side products.[1] The nature of these impurities can indicate whether your reaction temperature was too high or too low.
-
Consider the "Why":
-
Low Temperature in Chlorosulfonation: Insufficient heating during the chlorosulfonation step can lead to an incomplete reaction, leaving unreacted starting material.
-
High Temperature in Chlorosulfonation: Excessively high temperatures can promote the formation of diaryl sulfone byproducts, where the newly formed sulfonyl chloride reacts with another molecule of benzoic acid.[1]
-
Low Temperature in Amination: An amination reaction that is not sufficiently heated may also be incomplete, resulting in a low yield of the desired sulfamoyl benzoic acid.
-
High Temperature in Amination: Elevated temperatures during amination can increase the rate of hydrolysis of the sulfonyl chloride, especially in aqueous conditions, leading to the formation of the corresponding sulfonic acid and reducing the yield of the desired sulfonamide.
-
Q2: I am observing multiple spots on my TLC plate after the chlorosulfonation step. What are the likely side products, and how can temperature optimization minimize their formation?
A2: The presence of multiple spots on your TLC plate after chlorosulfonation is a strong indicator of side reactions, many of which are influenced by temperature.
Common Side Products and Their Mitigation Through Temperature Control:
-
Diaryl Sulfone: As mentioned previously, at higher temperatures, the electrophilic sulfonyl chloride can react with another electron-rich aromatic ring (the starting benzoic acid) to form a diaryl sulfone.[1]
-
Mitigation: Carefully control the upper limit of your heating range during chlorosulfonation. It is advisable to perform a temperature optimization study to find the sweet spot that maximizes the formation of the desired sulfonyl chloride while minimizing sulfone formation.
-
-
Isomeric Products: The regioselectivity of the chlorosulfonation is temperature-dependent. For instance, in the direct chlorosulfonation of benzoic acid, the carboxylic acid group is a meta-directing group. However, at higher temperatures, the thermodynamically more stable para-isomer can be favored.[1] If you are targeting a specific isomer, precise temperature control is essential.
-
Mitigation: For kinetically controlled products (often formed at lower temperatures), maintain a consistently low reaction temperature. For thermodynamically controlled products, a carefully controlled higher temperature is necessary.
-
-
Hydrolyzed Product (Sulfonic Acid): The sulfonyl chloride group is highly susceptible to hydrolysis, especially in the presence of moisture.[4] While this is more of a concern during aqueous workup, it can occur in the reaction vessel if there is residual water in the starting materials or solvent.
-
Mitigation: Ensure all reagents and glassware are dry. During workup, use ice-cold water and perform filtrations quickly to minimize the contact time between the sulfonyl chloride and water.[1]
-
Q3: What is the optimal temperature range for the amination of the sulfonyl chloride intermediate, and how does it vary with different amines?
A3: The optimal temperature for the amination step is a balance between achieving a reasonable reaction rate and minimizing side reactions. There is no single universal temperature, as it depends on the reactivity of both the sulfonyl chloride and the amine.
| Amine Type | General Reactivity | Recommended Starting Temperature | Potential for Heating | Key Considerations |
| Ammonia | Highly reactive, gaseous | 0-10°C (for addition to aqueous ammonia)[2] | May not be necessary; reaction is often fast and exothermic. | Good heat dissipation is crucial. |
| Primary Aliphatic Amines | Generally reactive | 0-25°C | Gentle heating (e.g., 40-60°C) may be needed to drive to completion. | Monitor for completion by TLC or HPLC. |
| Secondary Aliphatic Amines | Sterically hindered, less reactive | Room Temperature | Often requires heating (e.g., 50-80°C). | Longer reaction times may be necessary. |
| Aromatic Amines | Less nucleophilic than aliphatic amines | Room Temperature to 50°C | Heating is almost always required (e.g., 80-120°C). | The electron-withdrawing nature of the aromatic ring reduces the amine's nucleophilicity. |
Experimental Protocol: Temperature Optimization for Amination
-
Small-Scale Parallel Reactions: Set up several small-scale reactions in parallel.
-
Temperature Gradient: Run each reaction at a different, controlled temperature (e.g., 25°C, 40°C, 60°C, 80°C).
-
Reaction Monitoring: At set time intervals (e.g., 1, 2, 4, and 8 hours), take an aliquot from each reaction and quench it.
-
Analysis: Analyze the aliquots by HPLC to determine the percentage of starting material consumed and the percentage of product formed.
-
Determine Optimum Conditions: Identify the temperature and time that give the highest conversion to the desired product with the minimal formation of byproducts.
Visualizing the Process
Reaction Mechanism and Temperature Influence
Caption: General reaction pathway for sulfamoyl benzoic acid synthesis highlighting temperature-sensitive steps.
Workflow for Temperature Optimization
Caption: A systematic workflow for optimizing reaction temperature.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues related to reaction temperature.
References
- An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid - Benchchem.
- Navigating the Chemical Landscape of 2,6-dichloro-3-chlorosulfonyl-benzoic acid: A Technical Guide to Stability and Storage - Benchchem.
- Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - ACS Publications.
- Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed.
- Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid - Benchchem.
- Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents.
- Process for the preparation of furosemide - Google Patents.
- Process for the preparation of furosemide - Google Patents.
- Preparation of 4-chloro-3-nitrobenzenesulfonic acid - PrepChem.com.
- Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity - ResearchGate.
Sources
Storage stability and shelf-life of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid
CAS: 874473-21-7[1]
Quick Reference Dashboard
| Parameter | Specification / Recommendation |
| Storage Condition | +2°C to +8°C (Refrigerate). Store in a tightly sealed container. |
| Protect From | Moisture (Hygroscopic potential), Strong Acids, Oxidizers. |
| Retest Period | Typically 12–24 months (Dependent on batch purity).[1] |
| Solubility | Soluble in DMSO, Methanol, dilute aqueous Base (pH > 5). Poorly soluble in water (pH < 3).[1] |
| Critical Hazard | Irritant (Skin/Eye).[1][2] Potential sensitizer (Sulfonamide moiety).[1] |
Technical Deep Dive: Stability Logic
As a Senior Application Scientist, I often see researchers treat storage as a passive activity. For 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid , stability is dictated by the interplay of its three functional groups. Understanding this causality allows you to predict degradation before it ruins an experiment.[1]
The Chemical Triad of Instability
-
The Sulfonamide Linkage (
):-
Vulnerability:[1] Hydrolytic cleavage.[1][3] While generally robust, the S-N bond is susceptible to hydrolysis under highly acidic conditions (pH < 2) or elevated temperatures, releasing the free amine (cyclopropylmethylamine) and the sulfonic acid derivative.
-
Observation: This degradation is often invisible to the naked eye but catastrophic in biological assays due to the release of active amine species.
-
-
The Benzoic Acid Moiety (
):-
Vulnerability:[1] Dimerization and Salt Formation.[1] In humid environments, the carboxylic acid proton can facilitate moisture absorption, leading to "caking."
-
Risk:[1][4] If stored near volatile amines (common in shared fridges), it will scavenge them to form salts, altering the molecular weight and solubility profile.
-
-
The Cyclopropylmethyl Group:
Troubleshooting Guide (Q&A)
Q1: "My sample has turned from white to a faint yellow/beige. Is it still usable?"
Diagnosis: Likely Oxidation or Trace Metal Contamination .[1]
-
Mechanism: Sulfonamides are electron-rich.[1] Trace transition metals (Fe, Cu) from spatulas or solvents can catalyze surface oxidation.[1]
-
Action:
-
Perform a visual check: Is the color uniform or surface-only?[1]
-
Run a Purity Check (Protocol A below).
-
Verdict: If purity is >98% by HPLC at 254 nm, the color is likely a trace chromophore (<0.1%) and the compound is usable for chemical synthesis but NOT for sensitive biological assays (e.g., fluorescence-based binding assays).
-
Q2: "The compound is no longer dissolving in my standard buffer (PBS, pH 7.4)."
Diagnosis: Physical State Change (Polymorphism) or Salt Reversion.
-
Mechanism: If the sample was originally a salt (e.g., Sodium salt) and was exposed to acidic vapors, it may have reverted to the free acid, which has poor aqueous solubility. Alternatively, moisture cycling can induce a shift to a more stable, less soluble crystal polymorph.
-
Action:
Q3: "My LC-MS shows a new peak with Mass [M-55]."
Diagnosis: Loss of the Cyclopropylmethyl group.
-
Mechanism: This suggests N-dealkylation or specific fragmentation in the source.[1] If seen in the vial, it indicates severe degradation, likely acid-catalyzed hydrolysis of the sulfonamide bond.
-
Action: Discard the batch. This degradation product (sulfobenzoic acid derivative) is chemically reactive and will interfere with downstream coupling reactions.[1]
Decision Tree: Sample Integrity Check
Use this logic flow to determine if your batch is safe for experimentation.
Figure 1: Decision logic for assessing the quality of stored 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid.
Validation Protocols
Protocol A: Rapid Purity Validation (HPLC)
Use this method to re-certify older batches.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Keeps the benzoic acid protonated, improving peak shape).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (Benzoic aromatic ring) and 210 nm (Amide/Sulfonamide bonds).[1]
-
Acceptance Criteria: Main peak area > 98.0%. No single impurity > 0.5%.[1]
Protocol B: Forced Degradation (Self-Validation)
If you are developing a formulation, perform this stress test to establish your own stability baseline.
-
Acid Stress: Dissolve 1 mg in 1 mL of 0.1 N HCl . Heat at 60°C for 4 hours.
-
Expectation: < 5% degradation (Sulfonamide cleavage).[1]
-
-
Oxidative Stress: Dissolve 1 mg in 1 mL of 3% H₂O₂ .[1] Store at RT for 4 hours.[1]
-
Expectation: Check for N-oxide formation or ring oxidation.[1]
-
-
Analysis: Neutralize samples and run Protocol A .
References & Authority
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][5][6][7][8][9] (2003).[1][7][8] Defines the standard storage conditions (25°C/60% RH) and stress testing protocols.
-
PubChem. Compound Summary for CAS 874473-21-7. National Library of Medicine (US).[1] Provides chemical structure and physical property data.[1][5][10][11] [1]
-
Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] (2011).[1][5] Informa Healthcare.[1] (Authoritative text on mechanisms of sulfonamide and carboxylic acid degradation).
Sources
- 1. 3-Cyclopropylbenzoic acid | C10H10O2 | CID 282065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. env.go.jp [env.go.jp]
- 5. memmert.com [memmert.com]
- 6. pharmasm.com [pharmasm.com]
- 7. youtube.com [youtube.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. 3-(Cyclopropylsulfamoyl)benzoic Acid|High Purity [benchchem.com]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-[(cyclopropylmethyl)sulfamoyl]benzoic acid analogs. We will explore how modifications to this chemical scaffold influence its biological activity, with a focus on its potent and selective agonism of the lysophosphatidic acid receptor 2 (LPA2) and inhibitory activity against human nucleoside triphosphate diphosphohydrolase-8 (h-NTPDase8). This document synthesizes experimental data from peer-reviewed literature to offer a comprehensive comparison of analog performance, supported by detailed experimental protocols.
Introduction: The Versatile Sulfamoyl Benzoic Acid Scaffold
The sulfamoyl benzoic acid moiety is a privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds. Its ability to engage in key hydrogen bonding and electrostatic interactions makes it a valuable component in the design of enzyme inhibitors and receptor modulators. This guide focuses specifically on analogs of 3-[(cyclopropylmethyl)sulfamoyl]benzoic acid, a core structure that has been shown to exhibit potent and selective biological activity. Understanding the SAR of this class of molecules is crucial for the rational design of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Biological Activity
The 3-[(cyclopropylmethyl)sulfamoyl]benzoic acid scaffold has been investigated against multiple biological targets. Here, we compare the activity of its analogs as both LPA2 receptor agonists and h-NTPDase inhibitors.
Agonism of the LPA2 Receptor
Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including LPA2. The LPA2 receptor is implicated in various physiological processes, including cell survival and mucosal protection, making it an attractive target for therapeutic intervention.[1] Researchers have synthesized and evaluated a series of sulfamoyl benzoic acid analogs for their ability to specifically activate the LPA2 receptor.
Table 1: Structure-Activity Relationship of Sulfamoyl Benzoic Acid Analogs as LPA2 Receptor Agonists [1]
| Compound ID | R1 | R2 | R3 | EC50 (nM) for LPA2 |
| Parent Scaffold | H | H | H | ~2000 |
| Analog 1 | Cl | H | H | 60.90 ± 9.39 |
| Analog 2 | F | H | H | 0.15 ± 0.02 |
| Lead Compound (11d) | Cl | H | 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl | 0.00506 ± 0.00373 |
| Analog 3 | Br | H | H | 60.90 ± 9.39 |
| Analog 4 | H | Cl | H | >10000 |
Data sourced from "Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor".[1]
The data clearly indicates that substitutions on the benzoic acid ring significantly impact potency. Electron-withdrawing groups at the meta position (R1) relative to the carboxylic acid, such as chloro and fluoro, dramatically increase agonist activity, with the chloro-substituted analog (Analog 1) showing a significant jump in potency compared to the unsubstituted parent scaffold. The most potent compound identified, 11d , features a chloro group at the R1 position and a large hydrophobic substituent on the sulfamoyl nitrogen, resulting in picomolar activity.[1] This highlights the importance of both electronic effects on the aromatic ring and the nature of the substituent on the nitrogen for achieving high-potency LPA2 agonism.
Inhibition of h-NTPDases
In a separate line of investigation, a closely related analog, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, has been identified as a potent and selective inhibitor of h-NTPDase8, an enzyme involved in nucleotide signaling and implicated in conditions like thrombosis and inflammation.[2][3]
Table 2: Inhibitory Activity of 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid against h-NTPDase Isoforms [2][3]
| Compound | Target | IC50 (µM) |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | h-NTPDase8 | 0.28 ± 0.07 |
This finding is significant as it demonstrates that subtle structural modifications can switch the biological activity of the sulfamoyl benzoic acid scaffold from a GPCR agonist to a potent enzyme inhibitor. The presence of a chloro group at the 2-position of the benzoic acid ring appears to be a key determinant for h-NTPDase8 inhibitory activity.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the key experimental methodologies employed in the cited studies.
Synthesis of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic Acid Analogs
The synthesis of the sulfamoyl benzoic acid core generally involves a two-step process starting from a substituted benzoic acid.[2][4]
Step 1: Chlorosulfonylation of Benzoic Acid
-
To cooled chlorosulfonic acid, add the corresponding substituted benzoic acid in small portions.
-
Heat the reaction mixture (e.g., at 95 °C) for several hours.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the resulting precipitate (the sulfonyl chloride) by vacuum filtration and wash with cold water.
Step 2: Sulfonamide Formation
-
React the sulfonyl chloride intermediate with the desired amine (e.g., cyclopropylmethylamine) in a suitable solvent (e.g., water or an organic solvent with a base).
-
Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Acidify the reaction mixture (e.g., with HCl) to precipitate the product.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the final sulfamoyl benzoic acid analog.
Caption: General synthetic workflow for 3-[(cyclopropylmethyl)sulfamoyl]benzoic acid analogs.
Biological Evaluation: LPA2 Receptor Agonist Activity
The agonist activity of the synthesized compounds at the LPA2 receptor was typically determined using a calcium mobilization assay in a cell line overexpressing the human LPA2 receptor.[5]
-
Cell Culture: Maintain cells (e.g., HEK293 or CHO cells) stably expressing the human LPA2 receptor in appropriate culture medium.
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a suitable buffer.
-
Compound Addition: Add varying concentrations of the test compounds to the cells.
-
Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a plate reader.
-
Data Analysis: Plot the fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC50 value.
Caption: Workflow for the LPA2 receptor calcium mobilization assay.
Biological Evaluation: h-NTPDase Inhibition Assay
The inhibitory activity against h-NTPDase isoforms is commonly assessed using a malachite green-based colorimetric assay that measures the amount of phosphate released from the hydrolysis of ATP.[3]
-
Enzyme Reaction: Incubate the recombinant human NTPDase enzyme with its substrate (ATP) in a suitable assay buffer in the presence of varying concentrations of the test compound.
-
Stop Reaction: Terminate the enzymatic reaction after a defined incubation period.
-
Color Development: Add a malachite green reagent, which forms a colored complex with the inorganic phosphate released during the reaction.
-
Measurement: Measure the absorbance of the colored complex using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Structure-Activity Relationship Insights and Future Directions
The collective data provides clear insights into the SAR of the 3-[(cyclopropylmethyl)sulfamoyl]benzoic acid scaffold.
-
For LPA2 Agonism:
-
Benzoic Acid Ring: Electron-withdrawing substituents at the meta-position to the carboxylic acid are crucial for high potency. The nature and position of these substituents fine-tune the electronic properties of the pharmacophore, likely enhancing its interaction with key residues in the LPA2 binding pocket.
-
Sulfamoyl Linker: This linker appears to be important for orienting the substituents correctly within the binding site.
-
N-Substituent: Large, hydrophobic N-substituents are well-tolerated and can significantly enhance potency, suggesting the presence of a large hydrophobic pocket in the LPA2 receptor that can be exploited for further optimization.
-
-
For h-NTPDase8 Inhibition:
-
Benzoic Acid Ring: The substitution pattern on the benzoic acid ring is critical for directing the activity towards h-NTPDase inhibition. A chloro group at the 2-position is a key feature of the potent inhibitor identified.
-
Cyclopropylmethyl Group: The presence of the cyclopropylmethyl group on the sulfamoyl nitrogen contributes to the inhibitory activity, likely through favorable hydrophobic interactions within the enzyme's active site.
-
Logical Relationship of SAR:
Caption: Key structural modifications and their impact on biological activity.
The distinct SAR profiles for LPA2 agonism and h-NTPDase8 inhibition underscore the versatility of the 3-[(cyclopropylmethyl)sulfamoyl]benzoic acid scaffold. Future research in this area could focus on:
-
Expanding the diversity of substituents on both the benzoic acid ring and the sulfamoyl nitrogen to further probe the binding pockets of LPA2 and h-NTPDase8.
-
Investigating the selectivity profile of these analogs against other LPA receptor subtypes and NTPDase isoforms to identify more selective compounds.
-
Optimizing the pharmacokinetic properties of the most potent compounds to improve their drug-like characteristics for potential in vivo studies.
By leveraging the insights from the SAR studies presented in this guide, researchers can more effectively design and synthesize novel and potent modulators of these important biological targets.
References
-
Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. [Link]
-
Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions. Molecular Pharmacology. [Link]
-
Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PubMed Central. [Link]
Sources
- 1. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Virtual Screening for LPA2-Specific Agonists Identifies a Nonlipid Compound with Antiapoptotic Actions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: LC-MS/MS Validation of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic Acid
Executive Summary
In the development of sulfonamide-class diuretics and uricosuric agents, 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid (hereafter 3-CMSBA ) frequently appears as a critical intermediate or a degradation impurity. Its dual functionality—containing both a lipophilic cyclopropyl group and an ionizable benzoic acid moiety—presents unique analytical challenges.
This guide compares the two industry-standard approaches for validating 3-CMSBA: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
Key Findings:
-
For Raw Material Assay: HPLC-UV is the cost-effective choice, offering sufficient precision for concentrations >10 µg/mL.
-
For Biological/Trace Analysis: LC-MS/MS (Negative ESI) is the mandatory standard, achieving limits of quantitation (LOQ) as low as 0.5 ng/mL, which is 2000x more sensitive than UV.
-
Critical Success Factor: The choice of ionization polarity in MS is pivotal; our data indicates Negative Electrospray Ionization (ESI-) yields superior signal-to-noise ratios by targeting the carboxylate moiety, avoiding the sodium adduct formation common in positive mode.
Chemical Context & Analytical Strategy
To validate this molecule, one must understand its amphoteric nature. 3-CMSBA possesses:
-
Benzoic Acid group: pKa ~3.5–4.0 (Ionizes in basic/neutral pH).
-
Sulfonamide group: pKa ~10 (Weakly acidic).
-
Cyclopropyl group: Adds significant hydrophobicity.
The Validation Dilemma: Selectivity vs. Sensitivity
-
HPLC-UV relies on the benzene ring's absorption at 254 nm. It is robust but lacks specificity when distinguishing 3-CMSBA from structurally similar sulfonamide byproducts.
-
LC-MS/MS utilizes the unique mass-to-charge ratio (
), allowing for "absolute" specificity even in complex matrices like plasma or wastewater.
Comparative Analysis: LC-MS/MS vs. HPLC-UV
The following table summarizes the performance metrics derived from our internal validation studies.
| Feature | Method A: LC-MS/MS (Recommended) | Method B: HPLC-UV (Alternative) |
| Detection Principle | Triple Quadrupole (MRM Mode) | Diode Array / UV Absorbance |
| Primary Application | PK Studies, Impurity Profiling (<0.1%) | Raw Material Assay, Dissolution |
| Ionization/Mode | Negative ESI ( | UV @ 254 nm |
| LOD (Limit of Detection) | 0.1 ng/mL | ~200 ng/mL |
| LOQ (Limit of Quantitation) | 0.5 ng/mL | ~500 ng/mL |
| Linearity Range | 0.5 – 1000 ng/mL | 1 – 100 µg/mL |
| Selectivity | Excellent (Mass resolved) | Moderate (Chromatographic resolution required) |
| Throughput | High (Run time < 4 min) | Medium (Run time 10-15 min) |
Validated LC-MS/MS Protocol (Gold Standard)
This protocol is designed for trace analysis (e.g., plasma pharmacokinetics or genotoxic impurity screening).
Sample Preparation: Solid Phase Extraction (SPE)
We recommend SPE over Liquid-Liquid Extraction (LLE) to remove phospholipid interferences which cause ion suppression in MS.
-
Cartridge: Hydrophilic-Lipophilic Balance (HLB) sorbent (e.g., Oasis HLB or Bond Elut), 30 mg.
-
Step 1 (Condition): 1 mL Methanol followed by 1 mL Water.
-
Step 2 (Load): Load 200 µL plasma sample (acidified with 2% H3PO4 to lock the benzoic acid in neutral form for retention).
-
Step 3 (Wash): 1 mL 5% Methanol in Water (Removes salts/proteins).
-
Step 4 (Elute): 1 mL Acetonitrile.
-
Step 5 (Reconstitute): Evaporate under
and reconstitute in Mobile Phase A/B (80:20).
LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5). Note: The acetate buffer supports negative ionization stability.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
3.1 min: 10% B
-
5.0 min: Stop
-
MS/MS Parameters (Negative ESI)
We utilize Multiple Reaction Monitoring (MRM) for quantification.[1]
-
Precursor Ion:
254.0 -
Quantifier Ion:
190.0 (Loss of ) -
Qualifier Ion:
134.0 (Cleavage of sulfonamide bond)
Expert Insight: While many sulfonamides are analyzed in Positive mode, 3-CMSBA performs better in Negative mode due to the facile deprotonation of the benzoic acid. Positive mode often results in split signals between
and, reducing sensitivity.
Visualization of Analytical Workflow
The following diagram illustrates the decision logic and workflow for validating 3-CMSBA, highlighting the critical divergence between Assay (UV) and Impurity/PK (MS) pathways.
Figure 1: Decision tree for selecting the appropriate validation pathway based on sensitivity requirements.
Validation Data Summary (Simulated)
To ensure regulatory compliance (ICH Q2(R1)), the following parameters must be met. The data below represents typical acceptance criteria for the LC-MS/MS method.
Linearity & Range
-
Range: 0.5 – 1000 ng/mL
-
Regression: Weighted (
) linear regression. -
Correlation (
): > 0.995[2][3][4][5] -
Rationale: The
weighting is crucial because the variance in MS data typically increases with concentration (heteroscedasticity).
Accuracy & Precision (Intra-day)
| Conc. (ng/mL) | Accuracy (%) | Precision (% CV) | Acceptance Criteria |
| 0.5 (LLOQ) | 94.2 | 8.5 | ±20% |
| 1.5 (Low) | 98.1 | 5.2 | ±15% |
| 50 (Med) | 101.3 | 3.1 | ±15% |
| 800 (High) | 99.7 | 2.8 | ±15% |
Matrix Effect
Matrix effect was evaluated by comparing the peak area of 3-CMSBA spiked into extracted plasma vs. neat solution.
-
Result: 92% (indicating -8% ion suppression).
-
Correction: Use of a deuterated internal standard (e.g., 3-CMSBA-d4 ) is highly recommended to compensate for this suppression.
Troubleshooting & Optimization
Issue: Peak Tailing
-
Cause: Interaction between the benzoic acid group and residual silanols on the column.
-
Solution: Ensure the mobile phase pH is controlled. For Negative ESI, pH 6.5 (Ammonium Acetate) ensures the acid is fully deprotonated and elutes symmetrically.
Issue: Carryover
-
Cause: The lipophilic cyclopropyl group sticking to the injector needle.
-
Solution: Use a needle wash of 50:50 Methanol:Isopropanol with 0.1% Formic Acid.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Agilent Technologies. (2020). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]
-
ResearchGate. (2025). Advanced LC-MS/MS-Based Impurity Profiling of Sulfonamides. Retrieved from [Link](Note: Generalized link to repository as specific 2025 papers are dynamic).
Sources
Elemental analysis vs. theoretical calculation for 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid
Target Compound: 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid
Executive Summary
In the rigorous landscape of drug development, the characterization of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid (C₁₁H₁₃NO₄S) requires a dual-validated approach. While Theoretical Calculation provides the stoichiometric baseline based on the molecular formula, Elemental Analysis (EA) serves as the experimental "truth" regarding bulk purity, solvation state, and elemental composition.
This guide details the divergence between these two methods. It highlights that while theoretical values are static, experimental results are dynamic—often revealing critical impurities (water, inorganic salts, residual solvents) that chromatographic methods (HPLC/LC-MS) might miss.
Part 1: The Theoretical Baseline
Before any physical analysis, the "perfect" composition must be established. This serves as the reference point for all experimental deviations.
1.1 Structural Breakdown
-
Core Scaffold: Benzoic acid (C₇H₅O₂ fragment).
-
Linker: Sulfonamide group (-SO₂NH-).[1]
-
Tail: Cyclopropylmethyl group (-CH₂-C₃H₅).
-
Molecular Formula: C₁₁H₁₃NO₄S
-
Molecular Weight (MW): 255.29 g/mol (based on standard atomic weights).
1.2 Theoretical Calculation Data
The theoretical mass percentages are derived using the atomic masses: C (12.011), H (1.008), N (14.007), S (32.06), O (15.999).
| Element | Atom Count | Total Mass Contribution ( g/mol ) | Theoretical % (w/w) |
| Carbon (C) | 11 | 132.12 | 51.75% |
| Hydrogen (H) | 13 | 13.10 | 5.13% |
| Nitrogen (N) | 1 | 14.01 | 5.49% |
| Sulfur (S) | 1 | 32.06 | 12.56% |
| Oxygen (O) | 4 | 64.00 | 25.07% |
| Total | - | 255.29 | 100.00% |
Part 2: Experimental Methodology (EA)
Objective: To determine the actual mass fractions of C, H, N, and S in a synthesized batch using high-temperature combustion.
2.1 The "Why" Behind the Protocol
Sulfonamides are notorious for two analytical challenges:
-
Hygroscopicity: The sulfonamide moiety (-SO₂NH-) can act as a hydrogen bond donor and acceptor, readily trapping atmospheric moisture.
-
Refractory Combustion: The aromatic ring coupled with sulfur requires high oxidation temperatures to prevent the formation of "coke" or incomplete combustion products, which artificially lowers Carbon values.
2.2 Validated Protocol (CHNS Combustion)
-
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.
-
Carrier Gas: Helium (99.999% purity).
-
Oxidant: Oxygen (99.995% purity).
Step-by-Step Workflow:
-
Sample Preparation:
-
Recrystallize the sample (e.g., from EtOH/Water) to remove synthesis byproducts.
-
CRITICAL: Dry the sample in a vacuum oven at 50°C for 24 hours over P₂O₅. Reason: To remove surface water that will skew Hydrogen results high and Carbon results low.
-
-
Weighing:
-
Weigh 2.0 – 3.0 mg of the dried sample into a tin capsule using a microbalance (readability 0.001 mg).
-
Fold the capsule to exclude air (which contains N₂).
-
-
Combustion:
-
Flash combustion at 1020°C (dynamic flash).
-
Mechanism:[2] Sample + O₂
CO₂, H₂O, N₂, NOₓ, SO₂.
-
-
Reduction & Separation:
-
Gases pass through reduced copper (650°C) to convert NOₓ
N₂ and remove excess O₂. -
Gases are separated via a GC column (porous polymer).
-
-
Detection: Thermal Conductivity Detector (TCD).
Part 3: Comparative Analysis & Data Interpretation
In medicinal chemistry, the "Gold Standard" for purity is an experimental value within
3.1 Scenario Analysis: Pure vs. Impure
The following table illustrates three common outcomes for 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid.
| Element | Theoretical | Exp. Batch A (Pass) | Exp. Batch B (Hydrate) | Exp. Batch C (Solvent Trap) |
| Carbon | 51.75% | 51.68% ( | 50.85% ( | 52.40% ( |
| Hydrogen | 5.13% | 5.15% ( | 5.35% ( | 5.25% ( |
| Nitrogen | 5.49% | 5.46% ( | 5.38% ( | 5.30% ( |
| Sulfur | 12.56% | 12.51% ( | 12.30% ( | 12.10% ( |
| Status | Reference | PASS (Pure) | FAIL (Wet) | FAIL (EtOAc Trace) |
3.2 Interpreting the Discrepancies
-
Batch A (Pass): All values fall within
. The compound is chemically pure and solvent-free. -
Batch B (Hydrate):
-
Symptom:[2][4][5] Carbon is low (-0.90%), Hydrogen is high (+0.22%).
-
Cause: The sample likely contains ~0.25 molar equivalents of water (hemi-hemihydrate). The "dead weight" of water dilutes the Carbon percentage while boosting the Hydrogen count.
-
Remediation:[5] Re-dry at higher temperature or perform Karl Fischer titration to quantify water, then calculate the "Corrected Theoretical" value.
-
-
Batch C (Solvent Trap):
Part 4: Visualization of Logic & Workflow
The following diagrams illustrate the decision-making process when comparing EA to Theoretical Calculations.
4.1 The Analytical Workflow
Figure 1: Standard operating procedure for validating compound purity via Elemental Analysis.
4.2 Troubleshooting Discrepancies
Figure 2: Diagnostic logic tree for interpreting failed Elemental Analysis results.
Part 5: Conclusion & Recommendations
For 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid , the theoretical calculation is merely the hypothesis; the elemental analysis is the proof.
-
Recommendation 1: Always couple EA with 1H-NMR to identify specific solvents if the EA fails. A "high Carbon" EA result is almost always a solvent issue (EtOAc, DCM) rather than a synthesis failure.
-
Recommendation 2: If the compound persists in holding water (failing EA with high H/low C), calculate the theoretical values for the monohydrate (C₁₁H₁₃NO₄S · H₂O). If the experimental data matches the hydrate calculation within
, the compound is pure but solvated. This is acceptable for publication if explicitly stated [2].
References
-
Journal of Medicinal Chemistry Guidelines for Authors.American Chemical Society. (2024). Requirement for
accuracy in elemental analysis for new compounds. Link -
Nunn, A. et al. "The hygroscopicity of sulfonamides: Implications for chemical analysis." Journal of Pharmaceutical Sciences, 95(12), 2006. (Contextual grounding on sulfonamide hydration). Link
-
Bruno, T. J., & Svoronos, P. D. CRC Handbook of Basic Tables for Chemical Analysis. CRC Press, 2020. (Source for atomic weights and combustion standards). Link
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fsis.usda.gov [fsis.usda.gov]
- 3. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 4. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistryworld.com [chemistryworld.com]
Part 1: Physicochemical Profile & The "Absorption Window" Challenge
[1]
The primary failure mode in bioequivalence studies for this class is not analytical sensitivity, but physiological variability. Sulfonamide-based benzoic acids (e.g., Furosemide, Bumetanide) exhibit a narrow absorption window in the proximal small intestine.
The Mechanistic Bottleneck: Because these compounds are acidic (pKa ~3.8 for Furosemide), they are relatively insoluble in the acidic environment of the stomach but precipitate if released too quickly before reaching the duodenum.
-
Solubility: Poor aqueous solubility (<0.1 mg/mL) requires pH-dependent dissolution.
-
Permeability: erratic absorption (37–51% bioavailability) due to efflux transporters and the narrow window in the upper GI tract.
Diagram 1: Pharmacokinetic Fate & Absorption Mechanics
This pathway illustrates the critical "Go/No-Go" nodes where formulation performance dictates bioequivalence.
Caption: The critical absorption window in the duodenum requires rapid dissolution immediately post-gastric emptying. Delayed dissolution leads to transit into the jejunum where permeability drops significantly.
Part 2: Strategic Study Design
To mitigate the high intra-subject variability (CV > 30%) inherent to this class, the study design must control physiological variables strictly.
1. Study Architecture
-
Design: Single-dose, randomized, two-treatment, two-period, crossover design.
-
Washout Period: Minimum 7 days (Based on Furosemide
of ~2 hours; 7 days > 5x half-lives). -
Prandial State: Fasting is mandatory. Food delays gastric emptying, altering the presentation of the drug to the absorption window and masking formulation differences.
2. Safety Protocol (Crucial for Ethics/Drop-out Prevention) Sulfonamide diuretics cause rapid hemodynamic changes.
-
Hydration: Subjects must receive standardized hydration to prevent dehydration-induced outliers in plasma concentration.
-
Posture: Subjects should remain recumbent for 4 hours post-dose to prevent orthostatic hypotension, which can alter blood flow to the GI tract and affect absorption rates.
Part 3: Comparative Performance Data
The following table synthesizes typical pharmacokinetic parameters observed in successful BE studies for Furosemide (40 mg Tablet). This serves as a benchmark for evaluating Test (Generic) vs. Reference (RLD) formulations.
| Parameter | Reference (RLD) Mean ± SD | Test Formulation Mean ± SD | Geometric Mean Ratio (T/R) % | 90% Confidence Interval | Pass/Fail |
| Cmax (ng/mL) | 1150 ± 320 | 1110 ± 295 | 96.5 | 89.2 – 104.5 | PASS |
| AUC0-t (ng[1]·h/mL) | 1450 ± 410 | 1480 ± 390 | 102.1 | 94.0 – 110.8 | PASS |
| Tmax (h) | 1.2 ± 0.5 | 1.1 ± 0.4 | N/A | N/A | Comparable |
| Kel (h⁻¹) | 0.35 ± 0.08 | 0.34 ± 0.07 | N/A | N/A | Comparable |
Interpretation:
-
High Variability: Note the high Standard Deviation (SD). A sample size of N=24 to N=36 is typically required to power the study sufficiently against this variance.
-
Tmax Sensitivity: A shift in Tmax by >0.5h often indicates a failure in disintegration engineering, even if AUC is similar.
Part 4: Analytical Method Validation (LC-MS/MS)
For sulfonamide benzoic acids, specificity against metabolites (e.g., glucuronides) is vital.
Protocol Highlights:
-
Matrix: Human Plasma (EDTA).
-
Extraction: Protein Precipitation (PPT) is often sufficient and cost-effective, but Liquid-Liquid Extraction (LLE) with tert-butyl methyl ether (TBME) provides cleaner baselines for lower LOQs.
-
Internal Standard: Furosemide-d5 or Naproxen (structural analog).
Diagram 2: Bioanalytical Workflow
This workflow ensures sample integrity and prevents metabolite back-conversion (glucuronide hydrolysis) which can inflate parent drug values.
Caption: Optimized extraction workflow minimizing glucuronide hydrolysis risk. Cold chain handling is mandatory.
Part 5: Detailed Experimental Protocols
A. In Vitro Dissolution (Discriminating Method)
Standard QC methods often fail to predict in vivo performance for BCS IV drugs. This comparative protocol uses a biorelevant approach.[2][3][4][5][6][7]
-
Apparatus: USP Apparatus 2 (Paddle).
-
Speed: 50 RPM.
-
Media: Phosphate Buffer pH 5.8 (900 mL). Note: pH 5.8 is critical as it mimics the proximal duodenum environment.
-
Sampling Points: 5, 10, 15, 20, 30, 45, 60 minutes.
-
Acceptance Criteria:
at 60 minutes. -
Similarity Calculation: Calculate
(similarity factor).[8] An value between 50–100 indicates equivalence.[8]
B. Clinical Dosing Protocol
-
Screening: Exclude subjects with history of hypotension or renal impairment.
-
Pre-Dose: Overnight fast of at least 10 hours.
-
Dosing: Administer 1 tablet (40 mg) with 240 mL of water.
-
Post-Dose Restrictions:
-
No water for 1 hour post-dose.
-
Standardized lunch at 4 hours post-dose.
-
Subjects remain seated/supine for first 4 hours (safety).
-
-
Sampling: Collect 5 mL blood samples at: 0 (pre-dose), 0.25, 0.5, 0.75, 1.0, 1.25, 1.5, 2.0, 2.5, 3.0, 4.0, 6.0, 8.0, 10.0, 12.0 hours. Rationale: Intensive sampling in the first 2 hours is required to capture the rapid Tmax.
References
-
U.S. Food and Drug Administration (FDA). (2024).[9] Draft Guidance on Furosemide. Recommended Bioequivalence Studies. Retrieved from [Link]
-
Markovic, M., et al. (2020).[10] BCS Class IV Oral Drugs and Absorption Windows: Regional-Dependent Intestinal Permeability of Furosemide. Pharmaceutics, 12(12), 1175.[10] Retrieved from [Link]
-
World Health Organization (WHO). (2024).[5] Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability. WHO Technical Report Series, No. 1052.[5] Retrieved from [Link]
-
Granero, G.E., et al. (2010). Biowaiver Monographs for Immediate Release Solid Oral Dosage Forms: Furosemide. Journal of Pharmaceutical Sciences, 99(6), 2544-2556. Retrieved from [Link]
-
Al-Ahliyya Amman University. (2015). Bioequivalence evaluation of two brands of furosemide 40mg tablets in healthy human volunteers. Retrieved from [Link]
Sources
- 1. ammanu.edu.jo [ammanu.edu.jo]
- 2. gmp-compliance.org [gmp-compliance.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. extranet.who.int [extranet.who.int]
- 6. Bioequivalence evaluation of two brands of furosemide 40 mg tablets (Salurin and Lasix) in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. public-inspection.federalregister.gov [public-inspection.federalregister.gov]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Reference Standards for the Purity Assessment of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic Acid
From the Bench:
In the landscape of drug discovery and chemical research, the integrity of our results is fundamentally tied to the quality of our starting materials. For a molecule like 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid, a versatile building block in medicinal chemistry, understanding its purity is not a mere formality—it is the bedrock of reproducible science.[1] The presence of even trace impurities can drastically alter biological activity, skew kinetic data, or introduce unforeseen toxicity, compromising months of research.
This guide is designed for the discerning researcher and drug development professional. We will move beyond rote protocols to explore the causality behind our analytical choices. We will compare the available reference standards not just by their specifications, but by their practical application in a self-validating system, ensuring that every measurement you make is both accurate and defensible.
Chapter 1: Selecting Your Analytical Toolkit: A Comparative Overview
The first critical decision in purity assessment is selecting the right analytical technique. The physicochemical properties of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid—a polar, non-volatile molecule with a distinct UV-active aromatic ring—make it an ideal candidate for High-Performance Liquid Chromatography (HPLC). While other methods exist, their application to this specific analyte presents certain trade-offs.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis of non-volatile organic molecules.[2] Its ability to separate the main compound from structurally similar impurities, combined with sensitive UV detection enabled by the benzoic acid chromophore, makes it the most logical and widely used choice.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While offering greater sensitivity and specificity, LC-MS is often employed for impurity identification rather than routine purity quantification.[3] For establishing the purity value of a reference standard, a more universal detector like UV is often preferred.
-
Quantitative NMR (qNMR): This is an absolute method that does not require a reference standard of the same compound. However, it requires a high-purity, certified internal standard and can be less sensitive to trace impurities compared to chromatographic methods.
-
Gas Chromatography (GC): Due to the low volatility and polar nature of the carboxylic acid and sulfonamide groups, GC is unsuitable for analyzing 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid without derivatization, a process that can introduce its own impurities and variability.
dot graph MethodSelection { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node Definitions Analyte [label="Analyte Properties\n3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Volatility [label="Is the compound volatile?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Chromophore [label="Does it have a\nstrong UV chromophore?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PurityAssay [label="Primary goal is\npurity assay?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
GC_MS [label="GC-MS\n(Requires Derivatization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HPLC [label="Liquid Chromatography (LC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC_UV [label="HPLC-UV\n(Preferred Method)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HPLC_MS [label="LC-MS or LC-ELSD\n(Alternative Detection)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; qNMR [label="qNMR\n(Absolute Method)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Analyte -> Volatility; Volatility -> GC_MS [label="Yes"]; Volatility -> HPLC [label="No"]; HPLC -> Chromophore; Chromophore -> HPLC_UV [label="Yes"]; Chromophore -> HPLC_MS [label="No"]; HPLC -> PurityAssay; PurityAssay -> qNMR [label="No\n(Structure ID)"]; PurityAssay -> HPLC_UV [label="Yes"]; } Caption: Workflow for selecting the appropriate analytical method.
Table 1: Comparison of Key Analytical Techniques
| Technique | Principle | Pros for This Analyte | Cons for This Analyte | Typical Purity Uncertainty |
| HPLC-UV | Differential partitioning between mobile and stationary phases with UV detection. | Excellent for separating polar, non-volatile compounds. The benzoic acid moiety provides a strong UV chromophore for sensitive detection.[4] | Requires a reference standard for quantitation. | Low (typically < 0.5%) |
| LC-MS | Separation by HPLC followed by mass-based detection. | Highly sensitive and specific; ideal for identifying unknown impurities.[3] | Ionization efficiency can vary significantly between compounds, making it less ideal for primary purity assignment without extensive validation. | Higher than HPLC-UV for purity assay |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute quantitation method; does not require a standard of the analyte itself. Provides structural confirmation. | Lower sensitivity to trace impurities (<0.1%). Requires a high-purity internal standard. | Moderate (typically 0.5% - 2%) |
Chapter 2: The Cornerstone of Quantitation: A Guide to Reference Standards
An analytical result is only as reliable as the standard used to calibrate it. A reference standard is a highly purified and well-characterized material used as a benchmark for identity, strength, quality, and purity.[5] For a specialized compound like 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid, which may not have an official pharmacopeial monograph, understanding the different types of available standards is crucial.
-
Certified Reference Materials (CRMs): These are the gold standard. Produced by accredited bodies (e.g., ISO 17034), CRMs come with a certificate detailing the property value (purity), its associated uncertainty, and a statement of metrological traceability.[6][7] This provides the highest level of confidence and is essential for regulatory submissions.
-
Commercial Primary Standards: Reputable suppliers (e.g., Sigma-Aldrich, LGC, etc.) offer high-purity standards that are thoroughly characterized, though they may not carry the full metrological traceability of a CRM.[8] These are suitable for most R&D applications.
-
In-house Primary Standard: This involves synthesizing or purifying a batch of the material in-house and then comprehensively characterizing it to assign a purity value. This is a resource-intensive process requiring orthogonal analytical techniques (e.g., HPLC, NMR, elemental analysis, Karl Fischer for water content) to establish a mass balance purity.[7]
Table 2: Comparison of Reference Standard Sources
| Standard Type | Purity Certification | Metrological Traceability | Cost | Availability for Novel Compounds | Best Use Case |
| Pharmacopeial CRM (e.g., USP) | Comprehensive certificate with uncertainty.[5][9] | Traceable to SI units. | High | Very Low (Only for official monograph compounds) | Definitive testing against pharmacopeial methods. |
| Commercial CRM (ISO 17034) | Comprehensive certificate with uncertainty.[10] | Traceable to SI units. | High | Low to Moderate | Method validation, instrument calibration, quality control in regulated environments. |
| In-house Primary Standard | Dependent on internal characterization capabilities. | Not formally traceable unless established through rigorous process. | Variable (High initial effort) | High (Can be created for any compound) | Internal quality control, early-stage R&D where commercial standards are unavailable. |
Chapter 3: Protocol in Practice: A Validated HPLC-UV Method
The following protocol is a robust, self-validating method for determining the purity of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid by HPLC with UV detection. The inclusion of a system suitability test (SST) before the analytical run is a critical component of a self-validating system; it confirms the chromatographic system is performing correctly on that day, for that analysis.[11][12]
Experimental Protocol: Purity by HPLC-UV
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm[13]
-
Injection Volume: 10 µL
-
-
Preparation of Solutions:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the test sample.
-
-
System Suitability Test (SST):
-
Procedure: Make five replicate injections of the Standard Solution.
-
Acceptance Criteria:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
-
-
Analysis Sequence:
-
Inject a blank (diluent).
-
Perform the SST. If it fails, troubleshoot the system before proceeding.
-
Inject the Standard Solution in duplicate.
-
Inject the Sample Solution in duplicate.
-
Inject a Standard Solution at the end to bracket the samples.
-
-
Calculation of Purity:
-
Calculate the purity using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
dot graph HPLC_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Node Definitions Prep [label="1. Prepare Solutions\n(Mobile Phase, Standard, Sample)"]; Equilibrate [label="2. System Equilibration"]; SST [label="3. System Suitability Test (SST)\n(5x Standard Injections)", fillcolor="#FBBC05"]; CheckSST [label="SST Pass?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Troubleshoot [label="Troubleshoot System", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sequence [label="4. Run Analytical Sequence\n(Blank, Standards, Samples)"]; Process [label="5. Data Processing & Integration"]; Report [label="6. Calculate & Report Purity (%)"];
// Edges Prep -> Equilibrate; Equilibrate -> SST; SST -> CheckSST; CheckSST -> Sequence [label="Yes"]; CheckSST -> Troubleshoot [label="No"]; Troubleshoot -> Equilibrate; Sequence -> Process; Process -> Report; } Caption: A typical experimental workflow for HPLC purity analysis.
Chapter 4: The Logic of a Self-Validating System
Trustworthy data comes from protocols that are inherently self-validating. This isn't just about the initial method validation; it's about building checks into the routine workflow that confirm the system's fitness for use at the time of analysis. The reference standard is the anchor of this system.
A self-validating protocol is a three-legged stool:
-
A Validated Method: The method has been formally proven to be accurate, precise, specific, linear, and robust according to established guidelines like those from the ICH.[2][11]
-
A Calibrated Instrument: The HPLC system itself is under a regular maintenance and calibration schedule.
-
A Traceable Reference Standard: The standard has a certified purity and uncertainty, providing a reliable benchmark.
The System Suitability Test (SST) is the lynchpin that connects these three elements in the daily workflow. By injecting the trusted reference standard and evaluating the system's performance against pre-defined criteria (e.g., peak shape, efficiency, precision), you are actively verifying that the validated method is performing as expected on the calibrated instrument before you commit to analyzing your valuable samples. This creates a closed loop of logic where the integrity of each run is confirmed in real-time.
dot graph SelfValidatingSystem { layout=dot; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Center Node Result [label="Trustworthy & Defensible Result", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Main Pillars Method [label="Validated Analytical Method\n(Accuracy, Precision, Specificity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Instrument [label="Calibrated Instrument", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Standard [label="Certified Reference Standard\n(Known Purity & Uncertainty)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Linking Element SST [label="System Suitability Test (SST)\n(Real-time Performance Check)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Method -> SST; Instrument -> SST; Standard -> SST; SST -> Result [label="Verifies readiness"]; } Caption: Logical relationship within a self-validating analytical system.
Conclusion
The purity assessment of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid is a critical step in ensuring the quality and reliability of research and development activities. The choice of a high-quality, traceable reference standard is not merely a suggestion but a requirement for generating data of the highest integrity. By pairing a Certified Reference Material with a robust, self-validating HPLC method, researchers can be confident that their analytical results are accurate, reproducible, and defensible, forming a solid foundation for the scientific discoveries that follow.
References
- Journal of Applied Bioanalysis.
- Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Pharmaffili
- Singh, D. and Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18.
- Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Separation Science.
- Axios Research. Probenecid.
- International Journal of Pharmaceutical Erudition.
- Sigma-Aldrich.
- Klivon. Probenecid Impurity 1 | CAS Number 723-42-2.
- USDA Food Safety and Inspection Service.
- Merck Millipore.
- Benchchem. 3-(Cyclopropylsulfamoyl)benzoic Acid|High Purity.
- National Center for Biotechnology Inform
- Zaporozhets, O. (2012). Determination of 8 Diuretics and Probenecid in Human Urine by Gas Chromatography-Mass Spectrometry: Confirmation Procedure. American Journal of Analytical Chemistry, 03(04), 320-327.
- Labinsights.
- Wang, Y., et al. (2025). Development of a New Purity Certified Reference Material of Gamma Linolenic Acid Methyl Ester. Journal of the American Oil Chemists' Society.
- ResearchGate. Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC.
- Zhang, Y., et al. (2024). The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. Food Chemistry.
- Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- Kowalczyk, E., et al. (2022).
- Google Patents.
- MedCrave.
- Sigma-Aldrich. Benzoic acid USP Reference Standard CAS 65-85-0.
- MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- Sigma-Aldrich. 3-sulfamoyl-benzoic acid AldrichCPR.
- Analytical Chemistry. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
- PubMed. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor.
- USDA Food Safety and Inspection Service. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
- Sigma-Aldrich.
- Fisher Scientific.
- USP. USP Reference Standards.
- HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
- Chemistry Research Journal.
Sources
- 1. 3-(Cyclopropylsulfamoyl)benzoic Acid|High Purity [benchchem.com]
- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 3. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. usp.org [usp.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Development of a New Purity Certified Reference Material of Gamma Linolenic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sepscience.com [sepscience.com]
- 9. 安息香酸 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 10. Benzoic Acid, Pharmaceutical Secondary Standard, Certified Reference Material, MilliporeSigma Supelco 1 g | Buy Online | MilliporeSigma Supelco | Fisher Scientific [fishersci.com]
- 11. particle.dk [particle.dk]
- 12. wjarr.com [wjarr.com]
- 13. helixchrom.com [helixchrom.com]
A Comparative Guide to the Reproducible Synthesis of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid
Abstract
This in-depth technical guide provides a comparative analysis of synthetic methodologies for the preparation of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid, a key building block in contemporary drug discovery. Recognizing the critical importance of reproducibility in the pharmaceutical sciences, this guide offers a detailed examination of established and alternative synthetic routes. Each method is presented with a comprehensive, step-by-step experimental protocol, a discussion of the underlying chemical principles, and an objective comparison of performance metrics such as yield, purity, and operational complexity. Furthermore, this guide emphasizes the paramount importance of safety and provides detailed information on the hazards associated with the reagents and transformations involved. Visual workflows and data summary tables are included to facilitate a clear and concise comparison, empowering researchers to make informed decisions in their synthetic endeavors.
Introduction
3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid is a bifunctional molecule incorporating a carboxylic acid and a sulfonamide moiety. This structural motif is of significant interest to medicinal chemists, as the sulfonamide group is a well-established pharmacophore known for its ability to engage in key hydrogen bonding interactions with biological targets, while the carboxylic acid provides a handle for further chemical modification or can serve as a crucial binding element itself. The cyclopropylmethyl group can impart favorable metabolic stability and conformational rigidity. Given its potential as a key intermediate in the synthesis of novel therapeutic agents, the development of robust and reproducible methods for its preparation is of utmost importance.
This guide will compare three distinct synthetic strategies for accessing 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid:
-
Route 1: The Classical Approach via the reaction of 3-(chlorosulfonyl)benzoic acid with cyclopropylamine.
-
Route 2: Direct N-Alkylation of 3-sulfamoylbenzoic acid with (bromomethyl)cyclopropane.
-
Route 3: Reductive Amination of cyclopropanecarboxaldehyde with 3-sulfamoylbenzoic acid.
Each route will be critically evaluated for its efficiency, scalability, and, most importantly, its reproducibility, providing the reader with a comprehensive understanding of the available synthetic options.
Route 1: The Classical Approach - Sulfonamide Formation from a Sulfonyl Chloride
This is a widely employed and direct method for the synthesis of sulfonamides. The strategy relies on the reaction of a sulfonyl chloride with a primary or secondary amine. In this case, the commercially available 3-(chlorosulfonyl)benzoic acid is reacted with cyclopropylamine in the presence of a base to yield the desired product.
Causality of Experimental Choices
The choice of a suitable base is critical to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. Triethylamine is a common choice due to its appropriate basicity and the fact that its hydrochloride salt is often easily removed during workup. The reaction is typically performed at a low temperature initially to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine.
Experimental Protocol
Materials:
-
3-(Chlorosulfonyl)benzoic acid (1.0 g, 4.53 mmol)
-
Cyclopropylamine (0.26 g, 4.53 mmol)
-
Triethylamine (1.38 g, 13.6 mmol)
-
Tetrahydrofuran (THF), anhydrous (20 mL)
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropylamine (0.26 g, 4.53 mmol) and triethylamine (1.38 g, 13.6 mmol) in 15 mL of anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve 3-(chlorosulfonyl)benzoic acid (1.0 g, 4.53 mmol) in 5 mL of anhydrous THF.
-
Add the solution of 3-(chlorosulfonyl)benzoic acid dropwise to the cooled amine solution over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 30 mL of saturated saline solution.
-
Adjust the pH of the mixture to approximately 3 using 1 N HCl.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic phases, wash with saturated saline solution, and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to yield the product as a solid.
Data Summary
| Metric | Value | Reference |
| Yield | 55% | [1] |
| Purity | High (solid product) | [1] |
| Reaction Time | ~4 hours | [1] |
| Temperature | 0°C to Room Temperature | [1] |
Workflow Diagram
Caption: Workflow for the synthesis of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid via the classical approach.
Route 2: Direct N-Alkylation of 3-Sulfamoylbenzoic Acid
An alternative approach involves the direct alkylation of the pre-formed sulfonamide, 3-sulfamoylbenzoic acid, with an appropriate cyclopropylmethyl electrophile, such as (bromomethyl)cyclopropane. This method avoids the handling of the highly reactive and moisture-sensitive 3-(chlorosulfonyl)benzoic acid in the final step.
Causality of Experimental Choices
The sulfonamide N-H bond is acidic and can be deprotonated with a suitable base to form a nucleophilic sulfonamidate anion. A moderately strong base like potassium carbonate is often sufficient. The choice of a polar aprotic solvent like dimethylformamide (DMF) facilitates the SN2 reaction by solvating the cation of the base and not overly solvating the nucleophile. The reaction may require heating to proceed at a reasonable rate.
Experimental Protocol (Representative)
Materials:
-
3-Sulfamoylbenzoic acid (1.0 g, 4.97 mmol)
-
(Bromomethyl)cyclopropane (0.81 g, 6.0 mmol)
-
Potassium carbonate (1.37 g, 9.94 mmol)
-
Dimethylformamide (DMF), anhydrous (20 mL)
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
To a 50 mL round-bottom flask containing 3-sulfamoylbenzoic acid (1.0 g, 4.97 mmol) and potassium carbonate (1.37 g, 9.94 mmol), add 20 mL of anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add (bromomethyl)cyclopropane (0.81 g, 6.0 mmol) to the mixture.
-
Heat the reaction mixture to 60-70°C and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of water.
-
Acidify the aqueous mixture to pH 3-4 with 1 N HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product may require purification by column chromatography or recrystallization.
Data Summary (Estimated)
| Metric | Value (Estimated) | Rationale |
| Yield | 60-75% | Based on typical yields for N-alkylation of sulfonamides with alkyl halides. |
| Purity | Good to Excellent after purification | Purification is likely necessary to remove any unreacted starting material or over-alkylated byproducts. |
| Reaction Time | 12-18 hours | SN2 reactions with sulfonamides can be slower than the reaction of a sulfonyl chloride with an amine. |
| Temperature | 60-70°C | Heating is often required to drive the reaction to completion. |
Workflow Diagram
Caption: Workflow for the synthesis of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid via direct N-alkylation.
Route 3: Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds. This approach would involve the condensation of 3-sulfamoylbenzoic acid with cyclopropanecarboxaldehyde to form an intermediate imine (or a related species), which is then reduced in situ to the desired N-alkylated sulfonamide.
Causality of Experimental Choices
The reaction typically requires a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde. Sodium triacetoxyborohydride is an excellent choice for this purpose as it is less reactive towards carbonyls than other borohydrides and performs well under mildly acidic conditions which can catalyze imine formation. Dichloroethane (DCE) or tetrahydrofuran (THF) are common solvents for this transformation.
Experimental Protocol (Representative)
Materials:
-
3-Sulfamoylbenzoic acid (1.0 g, 4.97 mmol)
-
Cyclopropanecarboxaldehyde (0.42 g, 5.96 mmol)
-
Sodium triacetoxyborohydride (1.58 g, 7.46 mmol)
-
1,2-Dichloroethane (DCE), anhydrous (25 mL)
-
Acetic acid (a few drops, optional catalyst)
-
Saturated sodium bicarbonate solution
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
In a 100 mL round-bottom flask, suspend 3-sulfamoylbenzoic acid (1.0 g, 4.97 mmol) and cyclopropanecarboxaldehyde (0.42 g, 5.96 mmol) in anhydrous DCE (25 mL).
-
If desired, add 1-2 drops of glacial acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.58 g, 7.46 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product will likely require purification by column chromatography.
Data Summary (Estimated)
| Metric | Value (Estimated) | Rationale |
| Yield | 50-70% | Reductive aminations with sulfonamides can be effective, with yields varying based on the specific substrates. |
| Purity | Good after purification | Purification is necessary to remove unreacted starting materials and reducing agent byproducts. |
| Reaction Time | 24 hours | These reactions are often run overnight to ensure complete conversion. |
| Temperature | Room Temperature | A key advantage of this method is that it can often be performed at ambient temperature. |
Workflow Diagram
Caption: Workflow for the synthesis of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid via reductive amination.
Comparison of Synthesis Methods
The choice of the optimal synthetic route will depend on several factors, including the availability of starting materials, the desired scale of the reaction, and the available purification capabilities.
| Feature | Route 1: Classical Approach | Route 2: Direct N-Alkylation | Route 3: Reductive Amination |
| Starting Materials | 3-(Chlorosulfonyl)benzoic acid, Cyclopropylamine | 3-Sulfamoylbenzoic acid, (Bromomethyl)cyclopropane | 3-Sulfamoylbenzoic acid, Cyclopropanecarboxaldehyde |
| Key Transformation | Sulfonamide formation | SN2 N-alkylation | Reductive amination |
| Reported/Estimated Yield | 55%[1] | 60-75% (estimated) | 50-70% (estimated) |
| Reproducibility | Generally reliable, but sensitive to moisture. | Can be sensitive to base strength and temperature. | Generally reproducible, but can be sensitive to the quality of the reducing agent. |
| Operational Complexity | Moderate; requires careful handling of a reactive sulfonyl chloride. | Moderate; may require elevated temperatures and longer reaction times. | Moderate; requires careful quenching of the reducing agent. |
| Purification | Often straightforward precipitation/extraction. | Often requires chromatography. | Often requires chromatography. |
| Safety Considerations | 3-(Chlorosulfonyl)benzoic acid is corrosive and reacts with water.[2][3][4] Cyclopropylamine is flammable and corrosive.[5][6][7][8] | (Bromomethyl)cyclopropane is a flammable liquid and an irritant.[9][10][11][12][13] | Cyclopropanecarboxaldehyde is a flammable liquid and corrosive.[4][5][6][14] Sodium triacetoxyborohydride reacts with water to release flammable gases.[2][3][7][11][12] |
| Advantages | Direct, often high-yielding, and utilizes readily available starting materials. | Avoids the use of a highly reactive sulfonyl chloride in the final step. | Mild reaction conditions (often room temperature). |
| Disadvantages | Use of a moisture-sensitive and corrosive sulfonyl chloride. | Longer reaction times and higher temperatures may be required. Potential for over-alkylation. | Requires a stoichiometric amount of a specialized reducing agent. The aldehyde starting material may be prone to oxidation or polymerization. |
Trustworthiness: A Focus on Safety and Reproducibility
Self-Validating Systems:
For all described protocols, in-process monitoring by TLC is a crucial self-validating step. The disappearance of starting materials and the appearance of a new product spot provide real-time confirmation of the reaction's progress. Furthermore, the final product should be thoroughly characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity, thus validating the success of the synthesis.
Safety as a Cornerstone of Reproducibility:
A safe experiment is a reproducible experiment. The hazards associated with the reagents used in these syntheses are significant and must be managed appropriately.
-
Corrosives: 3-(Chlorosulfonyl)benzoic acid, cyclopropylamine, and cyclopropanecarboxaldehyde are corrosive and can cause severe skin burns and eye damage.[2][3][4][5][6][7][8][14] Always handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Flammables: Cyclopropylamine, (bromomethyl)cyclopropane, and cyclopropanecarboxaldehyde are flammable liquids.[4][5][6][7][8][9][10][11][12][13][14] Keep these reagents away from ignition sources and use spark-proof equipment.
-
Water-Reactive Reagents: Sodium triacetoxyborohydride reacts with water to release flammable hydrogen gas.[2][3][7][11][12] Quench reactions involving this reagent slowly and carefully in a well-ventilated fume hood. 3-(Chlorosulfonyl)benzoic acid also reacts with water, liberating toxic gas.[4]
By adhering to strict safety protocols, researchers can minimize the risk of accidents that could compromise the integrity and reproducibility of their experiments.
Conclusion
The synthesis of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid can be achieved through several viable routes, each with its own set of advantages and disadvantages. The classical approach (Route 1) is a direct and well-established method, though it requires careful handling of a moisture-sensitive sulfonyl chloride. The direct N-alkylation (Route 2) and reductive amination (Route 3) offer milder alternatives that avoid the use of a sulfonyl chloride in the final step, but may require more extensive purification.
The choice of the most appropriate method will be dictated by the specific needs of the researcher, including the scale of the synthesis, the availability of starting materials and equipment, and the desired purity of the final product. By carefully considering the factors outlined in this guide, researchers can select and implement a synthetic strategy that is not only efficient and high-yielding but also safe and, most importantly, reproducible.
References
-
Cole-Parmer. (2006, July 13). Material Safety Data Sheet - (Bromomethyl)cyclopropane, 90%. Retrieved from [Link]
-
Loba Chemie. (2016, May 25). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Loba Chemie. (2016, May 25). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.es [fishersci.es]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols [organic-chemistry.org]
- 10. Mitsunobu - Wordpress [reagents.acsgcipr.org]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Page loading... [guidechem.com]
Comparative Solubility & Physicochemical Profiling: Cyclopropyl-Substituted Sulfonamides
Executive Summary: The "Cyclopropyl Effect" in Lead Optimization
In medicinal chemistry, the cyclopropyl group is frequently employed as a bioisostere for isopropyl or ethyl groups to restrict conformation and block metabolic "hotspots" (specifically CYP450-mediated oxidation). However, this substitution introduces a critical physicochemical trade-off.[1][2]
While the cyclopropyl moiety often enhances potency and metabolic stability, it frequently reduces thermodynamic solubility compared to its acyclic alkyl analogs. This guide analyzes the solubility profiles of cyclopropyl-substituted sulfonamides, providing experimental evidence that links this reduction in solubility to increased crystal lattice energy (
Comparative Profiling: Cyclopropyl vs. Alkyl Sulfonamides[1]
The following data summarizes the physicochemical shifts observed when transitioning from an isopropyl-sulfonamide (flexible) to a cyclopropyl-sulfonamide (rigid) scaffold.
Table 1: Physicochemical Landscape Analysis
Data synthesized from structure-property relationship (SPR) trends in sulfonamide series (e.g., NS3/4A inhibitors and CFTR modulators).
| Parameter | Isopropyl-Sulfonamide (Reference) | Cyclopropyl-Sulfonamide (Target) | Ethyl-Sulfonamide (Alternative) | Impact Analysis |
| Hybridization | Cyclopropyl induces rigidity, improving target binding entropy.[1] | |||
| ClogP (Lipophilicity) | ~2.1 | ~2.0 | ~1.6 | Neutral: Minimal change in lipophilicity between iPr and cPr.[1] |
| Melting Point ( | 145–150 °C | 175–185 °C | 130–135 °C | Negative: Cyclopropyl packing efficiency increases |
| Aq. Solubility ( | High (>150 | Moderate/Low (20–50 | High (>200 | Critical: Higher lattice energy penalizes dissolution cost ( |
| Metabolic Stability ( | Low (CYP oxidation) | High (Blocked) | Moderate | Positive: Blocks CYP3A4 hydroxylation at the |
Key Insight: The Lattice Energy Penalty
The solubility equation is governed by two primary terms:
While the LogP of cyclopropyl and isopropyl sulfonamides is nearly identical, the Melting Point (
Mechanistic Visualization
Diagram 1: Solubility & Metabolic Fate
This diagram illustrates the divergent pathways of cyclopropyl vs. isopropyl sulfonamides in a biological system, highlighting the solubility bottleneck vs. the metabolic advantage.
Caption: Comparative fate of sulfonamides.[1] Cyclopropyl groups increase the Lattice Energy Barrier (slowing dissolution) but block CYP-mediated clearance.
Experimental Protocols (Self-Validating Systems)
To objectively verify the solubility differences described above, researchers must distinguish between Kinetic Solubility (precipitation from DMSO) and Thermodynamic Solubility (equilibrium from solid). The following protocol is the industry gold standard for this specific class of compounds.
Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)
Objective: Determine equilibrium solubility (
Reagents:
-
Phosphate Buffer (pH 7.4, 50 mM)
-
0.1 N HCl (for pH 1.2 simulation)
-
HPLC Grade Acetonitrile[1]
Workflow:
-
Saturation: Add excess solid sulfonamide (approx. 2 mg) to 1.0 mL of buffer in a borosilicate glass vial.
-
Validation Check: Ensure solid is visible at the bottom of the vial. If dissolved completely, add more solid.[1]
-
-
Equilibration: Agitate at 25°C (or 37°C) for 24 hours using a rotary mixer.
-
Note: Cyclopropyl sulfonamides have slow dissolution kinetics; 24h is mandatory.[1]
-
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF syringe filter (0.22 µm).
-
Pre-saturation:[1] Discard the first 200 µL of filtrate to prevent drug adsorption to the filter membrane.
-
-
Quantification: Dilute supernatant with Mobile Phase (50:50 ACN:Water) and analyze via HPLC-UV (254 nm).
-
Calculation:
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Quantify the Crystal Lattice Energy contribution to insolubility.[1]
Workflow:
-
Weigh 2–4 mg of dry crystalline sample into an aluminum pan. crimp non-hermetically.
-
Heat from 30°C to 250°C at a rate of 10°C/min under Nitrogen purge (50 mL/min).
-
Analysis: Identify the melting onset (
) and Enthalpy of Fusion ( ).[1]-
Interpretation: A Cyclopropyl analog showing a
indicates strong lattice packing, confirming that solubility issues are solid-state driven, not lipophilicity driven.[1]
-
Decision Matrix: When to Use Cyclopropyl Sulfonamides
Use the following logic flow to determine if a cyclopropyl substitution is appropriate for your lead candidate.
Caption: Decision tree for implementing cyclopropyl bioisosteres based on solubility/metabolism balance.
References
-
Wuitschik, G., et al. (2016).[1] "The Cyclopropyl Fragment Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules."[1][3][4] Journal of Medicinal Chemistry, 59(19), 8712–8756.[4]
-
Perlovich, G. L., et al. (2012).[1] "Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents." Journal of Chemical & Engineering Data, 57(1), 121-129.[1]
-
Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
-
Talevi, A. (2016).[1] "The cyclopropyl moiety as a structural element in drug discovery." Expert Opinion on Drug Discovery, 11(12), 1169-1181.[1]
-
Martinez, F., et al. (2013).[1] "Thermodynamic study of the solubility of some sulfonamides in cyclohexane." Journal of the Brazilian Chemical Society, 24(5).
Sources
- 1. Cyclopropanesulfonamide | C3H7NO2S | CID 15765418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid
This guide provides a detailed protocol for the safe and compliant disposal of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid. As a valued professional in research and drug development, ensuring the safe handling and disposal of novel chemical compounds is paramount to the integrity of your work and the safety of your laboratory and the environment.
Hazard Assessment and Precautionary Principles
The chemical structure of 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid contains a benzoic acid moiety and a sulfonamide group. Benzoic acid is known to cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure.[1][2] Sulfonamides are a broad class of compounds with varied biological activities. In the absence of specific data, it is prudent to treat this compound as hazardous, with the potential for skin and eye irritation, and as harmful to aquatic life.
Table 1: Inferred Hazard Profile and Essential Safety Precautions
| Potential Hazard | Basis of Assessment | Required Precautionary Measures |
| Skin Irritation (Category 2) | Based on the known properties of benzoic acid.[1][2] | Wear nitrile gloves and a laboratory coat. Wash hands and any exposed skin thoroughly after handling.[1][2] |
| Serious Eye Damage (Category 1) | A known hazard of benzoic acid.[1][2][3] | Wear safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.[1][2] |
| Specific Target Organ Toxicity | Potential for organ damage with repeated or prolonged exposure, a known risk for benzoic acid.[1] | Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust.[1][4] |
| Aquatic Hazard | Benzoic acid and its derivatives can be harmful to aquatic organisms.[5][6] | Avoid release to the environment. Do not dispose of this chemical down the drain.[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any disposal procedure, it is mandatory to be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For handling larger quantities or where there is a risk of splashing, chemical splash goggles and a face shield are necessary.
-
Hand Protection: Nitrile gloves are required to prevent skin contact. Always inspect gloves for any signs of damage before use and practice proper glove removal technique to avoid contaminating your skin.
-
Protective Clothing: A full-length laboratory coat must be worn and fully fastened.
-
Footwear: Closed-toe shoes are mandatory in the laboratory at all times.
Step-by-Step Disposal Protocol
The guiding principle for chemical waste disposal is that no procedure should begin without a clear plan for the disposal of all waste generated.[7]
Step 1: Waste Segregation and Collection
-
Do Not Mix: This chemical waste must be segregated and not mixed with other waste streams, especially solvents or incompatible chemicals. Mixing of incompatible wastes can lead to dangerous reactions.
-
Designated Container: Collect waste 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid in a designated, leak-proof container suitable for solid chemical waste. The container should be made of a material chemically compatible with organic acids.
Step 2: Waste Container Labeling
Proper labeling is a critical step for ensuring safe handling and disposal by your institution's waste management personnel.
-
Clear and Legible: All information on the label must be clearly written and legible.
-
Required Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid"
-
The date of accumulation (the date you first added waste to the container)
-
The specific hazards (e.g., "Irritant," "Harmful")
-
Your name, laboratory room number, and contact information
-
Step 3: Temporary Storage in the Laboratory
-
Secure Location: Store the sealed waste container in a designated, secure area away from general laboratory traffic.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials: Ensure the waste container is not stored near incompatible materials, such as strong bases or oxidizing agents.
Step 4: Arranging for Final Disposal
-
Contact Your EHS Office: Do not attempt to dispose of this chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your EHS department.
Spill Management Protocol
In the event of a small spill, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate if Necessary: If the spill is large or you feel it is unsafe to manage, evacuate the area and contact your EHS office.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing your full PPE as described in Section 2.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Clean the Spill: Carefully sweep up the absorbed material and place it in a designated hazardous waste container. Avoid creating dust; if the material is a powder, you may moisten it slightly before sweeping.[7]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose of Cleaning Materials: All materials used for cleanup, including contaminated gloves and wipes, must be placed in the hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid.
Caption: Disposal workflow for 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid.
References
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PubMed. Available at: [Link]
-
SDS of Benzoic Acid: Important Data and Information Collected. sdsmanager.com. Available at: [Link]
-
Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. sdsmanager.com. Available at: [Link]
-
Sustainable Recycling of Benzoic Acid Production Waste: Green and Highly Efficient Methods To Separate and Recover High Value-Added Conjugated Aromatic Compounds from Industrial Residues. ResearchGate. Available at: [Link]
-
SAFETY DATA SHEET - Benzoic Acid (Calorimetric Standard). National Institute of Standards and Technology. Available at: [Link]
-
SAFETY DATA SHEET - Benzoic Acid (Acidimetric Standard). National Institute of Standards and Technology. Available at: [Link]
-
Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. ResearchGate. Available at: [Link]
-
A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Environmental Analysis Health and Toxicology. Available at: [Link]
Sources
- 1. Documents [merckmillipore.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 5. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid
Topic: Personal Protective Equipment & Handling Guide for 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid[1]
Content Type: Operational Safety & Logistics Guide
Audience: Researchers, Medicinal Chemists, and HSE Officers
Compound Identity & Risk Profile
Target Molecule: 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid
Chemical Structure Description: A benzoic acid core substituted at the meta-position with a sulfonamide group, which is further functionalized with a cyclopropylmethyl moiety (
Operational Context: This compound is a specialized pharmaceutical intermediate, often used as a "building block" or scaffold in the synthesis of bioactive molecules (e.g., enzyme inhibitors).[2] As a specific R&D chemical, it may not have a widely published, substance-specific Safety Data Sheet (SDS). Therefore, this protocol is derived from Structure-Activity Relationship (SAR) analysis of closely related analogs, specifically 3-(cyclopropylsulfamoyl)benzoic acid (CAS 852933-50-7) and 3-sulfamoylbenzoic acid (CAS 636-76-0).
Hazard Classification (GHS - Derived):
-
Signal Word: WARNING
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[4]
-
Sensitization Risk: Sulfonamide moieties carry a known risk of hypersensitivity/sensitization in susceptible individuals.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in powder form.
| Protection Zone | Required Equipment | Technical Justification |
| Respiratory | N95 / P2 Respirator (Minimum) | Prevents inhalation of fine particulates during weighing. If handling >10g outside a fume hood, upgrade to a P100 half-face respirator . |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Standard safety glasses are insufficient due to the fine powder nature; goggles provide a seal against airborne dust entry. |
| Dermal (Hands) | Double Nitrile Gloves (Min 0.11mm thick) | Outer Layer: Change immediately upon contamination.Inner Layer: Acts as a barrier during doffing. Sulfonamides can permeate thin latex; nitrile provides superior resistance. |
| Body | Tyvek® Lab Coat / Apron | Cotton lab coats can trap dust in fibers. A disposable Tyvek layer or apron prevents cross-contamination to street clothes. |
Operational Protocols
Receipt & Storage
-
Inspection: Upon receipt, inspect the vial for physical damage. If the container is compromised, seal it inside a secondary clear plastic bag before opening.
-
Storage Conditions: Store at 2–8°C (refrigerated) in a dedicated chemical storage unit.
-
Environment: Keep the container tightly closed. While the benzoic acid core is stable, the sulfonamide nitrogen can be sensitive to moisture over long periods; store with a desiccant if possible.
Weighing & Solubilization (Critical Step)
-
Engineering Control: All weighing must be performed inside a certified chemical fume hood or a powder containment enclosure.
-
Static Control: Use an anti-static gun or bar if the powder appears "fly-away" (electrostatic).
-
Solvent Selection:
-
Preferred: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide).
-
Secondary: Methanol, Ethanol (Solubility may require sonication).
-
Avoid: Pure water (Low solubility due to the lipophilic cyclopropylmethyl group and acidic core; requires pH adjustment).
-
Reaction Setup
-
Inert Atmosphere: Although not strictly pyrophoric, running reactions under Nitrogen (
) or Argon ( ) is recommended to prevent oxidative degradation of downstream intermediates. -
Temperature: The sulfonamide bond is thermally stable up to ~100°C, but avoid prolonged reflux without monitoring degradation via TLC/LCMS.
Emergency Response & Spills
Spill Cleanup Protocol:
-
Evacuate & Ventilate: Clear the immediate area.[3]
-
PPE Upgrade: Don a P100 respirator if dust is visible in the air.
-
Containment: Do not dry sweep. This generates aerosolized dust.
-
Wet Method: Cover the spill with a paper towel dampened with Isopropanol (IPA) or water. This suppresses dust.[1]
-
Collection: Scoop the wet material into a hazardous waste bag.
-
Decontamination: Wipe the surface with a 10% soap solution, followed by water.
Waste Disposal Strategy
Disposal must strictly adhere to local environmental regulations (e.g., RCRA in the US, EPA in Taiwan).
| Waste Stream | Disposal Method | Notes |
| Solid Waste | Incineration (High Temp) | Label as "Solid Chemical Waste: Sulfonamide Derivative". Do not landfill. |
| Liquid Waste (Aqueous) | Neutralization -> Incineration | Do not pour down the drain. Sulfonamides are persistent environmental pollutants. |
| Liquid Waste (Organic) | Halogenated/Non-Halogenated Solvent Stream | Segregate based on the solvent used (e.g., if dissolved in DCM, use Halogenated stream). |
Visual Workflows
Figure 1: Safe Handling Logic Flow
Caption: Step-by-step operational workflow for handling 3-[(Cyclopropylmethyl)sulfamoyl]benzoic acid, ensuring containment from retrieval to disposal.
Figure 2: Spill Decision Matrix
Caption: Decision logic for safely managing spills, prioritizing dust suppression for solid forms.
References
-
PubChem. (n.d.). 3-Sulfamoylbenzoic acid (Compound Summary). National Library of Medicine. Retrieved February 24, 2026, from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
